Galectin-3-IN-3
Description
Properties
Molecular Formula |
C25H22ClF2N7O4S |
|---|---|
Molecular Weight |
590.0 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-6-[2-(1,3-benzothiazol-6-yl)-5-methyl-1,2,4-triazol-3-yl]-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-2-(hydroxymethyl)-5-methoxyoxan-3-ol |
InChI |
InChI=1S/C25H22ClF2N7O4S/c1-11-30-25(35(32-11)12-3-6-15-18(7-12)40-10-29-15)24-23(38-2)21(22(37)17(9-36)39-24)34-8-16(31-33-34)13-4-5-14(26)20(28)19(13)27/h3-8,10,17,21-24,36-37H,9H2,1-2H3/t17-,21+,22+,23-,24-/m1/s1 |
InChI Key |
UWRDJBIKYULHHZ-JQSHXNIYSA-N |
Isomeric SMILES |
CC1=NN(C(=N1)[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |
Canonical SMILES |
CC1=NN(C(=N1)C2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Galectin-3 Inhibition in Fibrosis: A Technical Guide
Disclaimer: Initial searches for "Galectin-3-IN-3" did not yield specific information on a molecule with this designation. Therefore, this guide will focus on the mechanisms of action of two well-characterized galectin-3 inhibitors, TD139 (GB0139) and belapectin (GR-MD-02) , as representative examples of therapeutic agents targeting galectin-3 in fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Galectin-3 in Fibrosis
Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a key player in the pathogenesis of fibrosis across various organs, including the lungs, liver, heart, and kidneys.[1] Under pathological conditions, Gal-3 expression is significantly upregulated.[2][3] It functions both intracellularly and extracellularly, promoting chronic inflammation, fibroblast proliferation, and the transition of fibroblasts into matrix-secreting myofibroblasts—a hallmark of fibrosis.[2][4] Extracellularly, Gal-3 can cross-link cell surface glycoproteins and glycolipids, forming a "galectin lattice" that modulates transmembrane signaling pathways crucial for fibrosis, most notably the Transforming Growth Factor-β (TGF-β) pathway.[5][6]
Mechanism of Action of Galectin-3 Inhibitors
Galectin-3 inhibitors are designed to interfere with the pro-fibrotic functions of Gal-3. The primary mechanism involves binding to the carbohydrate recognition domain (CRD) of Gal-3, thereby preventing its interaction with various glycoproteins on the cell surface and in the extracellular matrix.
TD139 (GB0139): A Small Molecule Inhibitor
TD139 is a potent, small-molecule thiodigalactoside inhibitor of Gal-3 that binds with high affinity to its CRD.[7][8] Its anti-fibrotic actions are centered on several key processes:
-
Inhibition of Macrophage Activation: TD139 has been shown to modulate the phenotype of macrophages and reduce the expression of Gal-3 on these cells.[7][8] This is critical as macrophages are a major source of secreted Gal-3 and other pro-fibrotic mediators.
-
Suppression of Myofibroblast Activation: By inhibiting Gal-3, TD139 prevents the activation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[8]
-
Interference with TGF-β Signaling: Gal-3 potentiates TGF-β signaling, a central pathway in fibrosis.[9] TD139 has been demonstrated to inhibit TGF-β-dependent Smad2 phosphorylation in fibroblasts, effectively dampening this pro-fibrotic cascade.[10] There is evidence for a positive feedback loop where TGF-β stimulates Gal-3 expression, which is then interrupted by TD139.[10]
Belapectin (GR-MD-02): A Complex Carbohydrate Inhibitor
Belapectin is a complex carbohydrate drug that targets and binds to Gal-3, disrupting its function.[5] Its mechanism of action in fibrosis involves:
-
Disruption of Gal-3 Function: By binding to Gal-3, belapectin prevents it from cross-linking cell surface receptors and mediating pro-fibrotic signaling.[5][11]
-
Reduction of Portal Hypertension: In a clinical trial for non-alcoholic steatohepatitis (NASH) cirrhosis, belapectin was shown to reduce the hepatic venous pressure gradient (HVPG) and the development of esophageal varices in a subgroup of patients without baseline varices, suggesting an effect on the hemodynamic consequences of liver fibrosis.[12][13]
Quantitative Data
The following tables summarize key quantitative data for TD139 and belapectin from preclinical and clinical studies.
Table 1: Quantitative Data for TD139 (GB0139)
| Parameter | Value | Context | Reference |
| Clinical Trial Dosage | Single doses of 0.15 mg to 50 mg; multiple once-daily doses of 0.3 mg to 10 mg for 14 days | Phase I/IIa study in healthy subjects and patients with Idiopathic Pulmonary Fibrosis (IPF) | [14][15] |
| Plasma Half-life (T1/2) | 8 hours | IPF patients | [14][15] |
| Time to Maximum Plasma Concentration (Tmax) | 0.6 to 3 hours | IPF patients | [14][15] |
| Lung to Blood Concentration Ratio | >567-fold higher concentration in the lung | Inhaled administration in IPF patients | [14][15] |
| Inhibition of Gal-3 on Alveolar Macrophages | 3 mg dose: -52.52% change (95% CI -85.43% to -4.74%, P=0.023); 10 mg dose: -78.60% change (95% CI -110.48% to -29.78%, P<0.0001) | Compared to placebo in IPF patients | [15] |
Table 2: Quantitative Data for Belapectin (GR-MD-02)
| Parameter | Value | Context | Reference |
| Clinical Trial Dosage | Biweekly infusions of 2 mg/kg and 8 mg/kg for 52 weeks | Phase 2b study in patients with NASH, cirrhosis, and portal hypertension | [12] |
| Change in Hepatic Venous Pressure Gradient (ΔHVPG) | No significant difference compared to placebo in the overall population | Overall study population | [12][16] |
| Reduction in HVPG (Subgroup) | P = 0.02 | Subgroup of patients without esophageal varices at baseline receiving 2 mg/kg | [12][16] |
| Reduction in Development of New Varices (Subgroup) | P = 0.03 | Subgroup of patients without esophageal varices at baseline receiving 2 mg/kg | [12][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating Galectin-3 inhibitors are outlined below.
Immunohistochemistry (IHC) for Galectin-3 Expression
-
Objective: To visualize and quantify the expression of Galectin-3 in tissue sections.
-
Methodology:
-
Paraffin-embedded tissue sections (e.g., from lung biopsies of IPF patients or animal models of fibrosis) are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a primary antibody against Galectin-3 overnight at 4°C.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB substrate kit for color development.
-
Sections are counterstained with hematoxylin.
-
Staining intensity and the percentage of positive cells are quantified using microscopy and image analysis software.[10]
-
Western Blot for Phosphorylated Smad2 (pSmad2)
-
Objective: To assess the effect of a Galectin-3 inhibitor on the TGF-β signaling pathway.
-
Methodology:
-
Human lung fibroblasts (HLFs) are treated with TGF-β in the presence or absence of the Galectin-3 inhibitor (e.g., 1 µM TD139) for a specified time.[10]
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Smad2 (pSmad2) overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Chemiluminescent substrate is added, and the signal is detected.
-
The membrane is stripped and re-probed for total Smad2 as a loading control.[10]
-
Quantitative Real-Time PCR (qPCR) for Profibrotic Gene Expression
-
Objective: To measure the effect of a Galectin-3 inhibitor on the expression of genes involved in fibrosis.
-
Methodology:
-
LX2 cells (a human hepatic stellate cell line) are incubated with TGF-β and a range of concentrations of the Galectin-3 inhibitor for 24 hours.[17]
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy).[18]
-
cDNA is synthesized from the RNA using a reverse transcription kit.[18]
-
qPCR is performed using SYBR Green master mix and primers for target genes (e.g., COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH).[17][18]
-
Relative gene expression is calculated using the ΔΔCt method.
-
Luciferase Reporter Assay for TGF-β Activity
-
Objective: To quantify the overall activity of the TGF-β signaling pathway.
-
Methodology:
-
Cells are treated with recombinant human Galectin-3 in the presence or absence of a Galectin-3 inhibitor.[10]
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Results are normalized to total protein concentration or a co-transfected control reporter.
Visualizations
Signaling Pathway Diagram
Caption: Galectin-3 signaling pathway in fibrosis and the mechanism of inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating Galectin-3 inhibitors in fibrosis.
References
- 1. galectintherapeutics.com [galectintherapeutics.com]
- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Galectin-3 - Wikipedia [en.wikipedia.org]
- 4. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin Therapeutics’ Phase 2 NASH Cirrhosis Clinical Trial Results on Belapectin (GR-MD-02) Published in Gastroenterology - BioSpace [biospace.com]
- 6. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S76 Role of galectin-3 in the development of idiopathic pulmonary fibrosis | Thorax [thorax.bmj.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension [pubmed.ncbi.nlm.nih.gov]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a New Era in Fibrosis and Cancer Therapy: A Technical Overview of the Discovery and Synthesis of GB1211, a Potent and Orally Bioavailable Galectin-3 Inhibitor
For Immediate Release
Introduction
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a wide array of pathophysiological processes, including inflammation, fibrosis, and cancer progression.[1][2][3] Its overexpression is a hallmark of numerous diseases, making it a highly attractive therapeutic target.[1][2][3] For years, the development of effective Galectin-3 inhibitors has been hampered by challenges related to potency, selectivity, and oral bioavailability. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of GB1211, a first-in-class, potent, and orally available small molecule inhibitor of Galectin-3, representing a significant breakthrough in the field.
The Discovery of GB1211: A Journey from Inhaled to Oral Administration
The quest for an effective oral Galectin-3 inhibitor began with the development of thiodigalactoside-based compounds, which exhibited high binding affinity to the carbohydrate recognition domain (CRD) of Galectin-3. An early success in this area was GB0139 (formerly TD139), a potent inhibitor administered via inhalation for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3][4] However, its high polarity limited its oral bioavailability, necessitating the development of a new generation of inhibitors suitable for systemic administration.[4]
The discovery of GB1211 was the culmination of a systematic optimization process aimed at improving the pharmacokinetic properties of the thiodigalactoside scaffold without compromising its high affinity for Galectin-3. Researchers at Galecto Biotech embarked on a structure-activity relationship (SAR) campaign, focusing on the synthesis and evaluation of a series of disubstituted monogalactosides.[1][2][3] The key strategy was to reduce the polar surface area of the molecule to enhance its permeability across biological membranes.[4]
This effort led to the exploration of 1,3-substituted α-d-monogalactopyranosides, a novel class of compounds that surprisingly demonstrated high affinity and specificity for Galectin-3.[5] Further optimization of this series, focusing on the substituents at the 1 and 3 positions of the galactose ring, ultimately yielded GB1211 (also referred to as compound 11d in the scientific literature).[5][6] This compound not only retained potent Galectin-3 inhibitory activity but also exhibited excellent oral bioavailability in preclinical models, paving the way for its clinical development in fibrotic diseases and cancer.[1][2][3][4][6]
Chemical Synthesis of GB1211
The synthesis of GB1211 is a multi-step process that involves the strategic modification of a galactose precursor. The following is a detailed description of the synthetic route, based on published literature.[5][7]
Synthetic Scheme
Step-by-Step Synthesis Protocol
-
Synthesis of Intermediate 10d: The synthesis commences with the commercially available 2,4,6-tri-O-acetyl-3-azido-3-deoxy-β-d-galactopyranosyl chloride (compound 9). This starting material undergoes a nucleophilic substitution reaction at the anomeric center with the appropriate aryl thiol. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2), in an anhydrous solvent like dichloromethane (DCM) to yield the α-d-galactopyranoside intermediate (10d).[5]
-
Synthesis of GB1211 (11d): The intermediate 10d is then subjected to a "click chemistry" reaction, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane. This reaction forms the triazole ring system characteristic of GB1211. Following the cycloaddition, the acetyl protecting groups on the galactose core are removed via methanolysis to afford the final product, GB1211 (11d).[5]
Mechanism of Action and Signaling Pathways
GB1211 exerts its therapeutic effects by binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby inhibiting its interaction with various glycoproteins.[8] This inhibition disrupts the downstream signaling pathways that are aberrantly activated by Galectin-3 in disease states.
In the context of fibrosis, Galectin-3 plays a crucial role in the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[1][2][3] Galectin-3 is secreted by macrophages and other immune cells and binds to cell surface receptors, including TGF-β receptors and integrins, on fibroblasts.[9] This interaction potentiates TGF-β signaling, leading to the differentiation of fibroblasts into myofibroblasts and the subsequent production of collagen and other matrix proteins.[10][11][12] By blocking the binding of Galectin-3 to these receptors, GB1211 effectively attenuates the pro-fibrotic signaling cascade.[9]
Data Presentation
The following tables summarize the key quantitative data for GB1211 from preclinical studies.
Table 1: In Vitro Activity and Selectivity of GB1211
| Parameter | Value | Reference |
| Binding Affinity (Kd) to human Galectin-3 | 25 nM | [5] |
| IC50 for inhibition of Galectin-3 expression on THP-1 macrophages | 220.3 ± 92.0 nM | [1][5] |
| Selectivity over other human galectins | >100-fold (exception: 2-4-fold over Galectin-4C) | [5] |
Table 2: Pharmacokinetic Properties of GB1211 in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 68% | [5] |
| In vitro hepatic clearance (CLint) in human hepatocytes | Low | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of GB1211.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to Galectin-3.[13]
-
Principle: The assay measures the change in the polarization of fluorescently labeled ligand upon binding to Galectin-3. A small, fluorescently labeled carbohydrate probe tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to the much larger Galectin-3 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the fluorescent probe for binding to Galectin-3, causing a decrease in polarization.[14][15]
-
Procedure:
-
A constant concentration of recombinant human Galectin-3 and a fluorescently labeled carbohydrate probe are incubated in a suitable buffer (e.g., PBS with 0.05% Tween-20) in a 96-well black microplate.
-
Serial dilutions of the test compound (GB1211) are added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
The data are analyzed to determine the IC50 value, which is then used to calculate the dissociation constant (Kd) of the inhibitor.[13]
-
MTT Cell Viability Assay
This assay is used to assess the cytotoxicity of the inhibitor on various cell lines.[16][17][18][19]
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[17]
-
Procedure:
-
Cells (e.g., THP-1 macrophages, LX2 hepatic stellate cells) are seeded in a 96-well plate and allowed to adhere overnight.[5]
-
The cells are then treated with various concentrations of GB1211 for a specified period (e.g., 24-72 hours).
-
After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[17]
-
The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[16][19]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Quantitative Real-Time PCR (qPCR) for Profibrotic Gene Expression
This method is used to quantify the effect of the inhibitor on the expression of genes involved in fibrosis.[20]
-
Principle: qPCR measures the amplification of a target DNA sequence in real-time. The amount of amplified product is detected using a fluorescent probe or a DNA-binding dye like SYBR Green. This allows for the quantification of the initial amount of target mRNA in the sample.
-
Procedure:
-
Human liver stellate cells (LX-2) are seeded and treated with TGF-β to induce a fibrotic phenotype, in the presence or absence of various concentrations of GB1211, for 24 hours.[5]
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).[20]
-
The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
The cDNA is then used as a template for qPCR with primers specific for profibrotic genes (e.g., COL1A1, ACTA2, TIMP1) and a housekeeping gene (e.g., GAPDH) for normalization.[20]
-
The qPCR reaction is performed in a real-time PCR system, and the cycle threshold (Ct) values are determined.
-
The relative gene expression is calculated using the ΔΔCt method.
-
In Vivo Models of Fibrosis
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice:
-
Principle: Chronic administration of the hepatotoxin CCl4 induces liver damage, inflammation, and subsequent fibrosis, mimicking aspects of human liver disease.[21][22][23][24]
-
Protocol: Mice are treated with CCl4 (e.g., intraperitoneally) several times a week for a period of several weeks to induce fibrosis.[22][24] During this period, a cohort of animals is treated with GB1211 (administered orally). At the end of the study, livers are harvested for histological analysis (e.g., Sirius Red staining for collagen) and measurement of fibrosis markers (e.g., hydroxyproline content).[23][24]
-
-
Bleomycin-Induced Lung Fibrosis in Mice:
-
Principle: A single intratracheal instillation of the chemotherapeutic agent bleomycin causes lung injury and inflammation, followed by the development of pulmonary fibrosis.[25][26][27][28] This is a widely used model for idiopathic pulmonary fibrosis.[25][27]
-
Protocol: Mice are administered a single dose of bleomycin directly into the trachea.[28] Treatment with GB1211 (oral administration) is initiated either prophylactically or therapeutically. After a set period (e.g., 14-21 days), the lungs are harvested for analysis of collagen content (hydroxyproline assay), histological assessment of fibrosis, and measurement of inflammatory and fibrotic markers in bronchoalveolar lavage (BAL) fluid.[28]
-
Conclusion
The discovery and development of GB1211 represents a landmark achievement in the field of Galectin-3 inhibition. Through a well-designed medicinal chemistry campaign, the challenge of achieving oral bioavailability while maintaining high potency was successfully overcome. The robust preclinical data package, demonstrating efficacy in multiple models of fibrosis, has established GB1211 as a promising clinical candidate. Ongoing clinical trials will further elucidate the therapeutic potential of this novel inhibitor in treating a range of fibrotic diseases and cancers, offering new hope to patients with these debilitating conditions.
References
- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GB1211 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 23. biocytogen.com [biocytogen.com]
- 24. scantox.com [scantox.com]
- 25. aragen.com [aragen.com]
- 26. member.thoracic.org [member.thoracic.org]
- 27. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
Understanding the Binding Affinity of Galectin-3-IN-3 to Galectin-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the selective inhibitor, Galectin-3-IN-3, to its target protein, Galectin-3. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support research and development efforts in targeting Galectin-3.
Quantitative Binding Affinity Data
This compound has demonstrated potent inhibition of both human and mouse Galectin-3. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below. This data is crucial for assessing the potency and potential cross-reactivity of the inhibitor in various research models.
| Inhibitor | Target Protein | IC50 (nM) |
| This compound | Human Galectin-3 (hGal-3) | 84 |
| This compound | Mouse Galectin-3 (mGal-3) | 11 |
Experimental Protocols
The determination of the binding affinity of Galectin-3 inhibitors is commonly achieved through in-solution assays such as Fluorescence Polarization (FP).[1][2] The following is a representative protocol for a competitive binding assay using FP to determine the IC50 value of an unlabeled inhibitor like this compound.
Fluorescence Polarization-Based Competitive Binding Assay
Objective: To determine the IC50 value of a test compound (inhibitor) against Galectin-3 by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant Human Galectin-3
-
Fluorescently labeled probe with known affinity for Galectin-3 (e.g., a fluorescein-conjugated lactose derivative)
-
Test inhibitor (this compound)
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in the assay buffer. The final concentration in the assay should be at or below its dissociation constant (Kd) for Galectin-3.[3]
-
Prepare a stock solution of recombinant Galectin-3 in the assay buffer. The optimal concentration should be determined empirically to give a stable and significant polarization window.[4]
-
Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer, covering a wide range of concentrations (e.g., from picomolar to micromolar).
-
-
Assay Procedure:
-
Add a fixed volume of the test inhibitor dilutions to the wells of the 384-well plate.
-
Add a fixed volume of the Galectin-3 solution to each well.
-
Add a fixed volume of the fluorescent probe solution to each well to initiate the binding reaction.
-
Include control wells:
-
No inhibitor control (Maximum Polarization): Contains Galectin-3 and the fluorescent probe to measure the polarization of the bound probe.
-
No Galectin-3 control (Minimum Polarization): Contains only the fluorescent probe to measure the polarization of the free probe.
-
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.[2]
-
-
Data Analysis:
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve (variable slope) to calculate the concentration of the inhibitor that causes a 50% decrease in the polarization signal, which corresponds to the IC50.[2]
-
Signaling Pathways and Experimental Workflows
Galectin-3 is a multifaceted protein involved in a variety of cellular processes, and its overexpression is implicated in diseases such as fibrosis and cancer.[5][6] Inhibitors of Galectin-3, like this compound, are being investigated for their therapeutic potential in these conditions.
Galectin-3 in Fibrosis
Galectin-3 is a key mediator in the progression of fibrosis in various organs, including the liver, lungs, and heart.[5][7][8] It promotes the activation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix components that leads to tissue scarring.[7][9] Galectin-3 is often upregulated in response to tissue injury and inflammation and can be secreted by macrophages.[7][9] This secreted Galectin-3 can then act on fibroblasts, promoting their proliferation and the production of collagen.[5] Furthermore, Galectin-3 is involved in the TGF-β signaling pathway, a central regulator of fibrosis, and is required for TGF-β-mediated myofibroblast activation.[7][9]
Galectin-3 in Cancer Metastasis
In the context of cancer, Galectin-3 plays a significant role in metastasis.[10][11] It is involved in multiple stages of the metastatic cascade, including cell adhesion, migration, and invasion.[10] Extracellular Galectin-3 can mediate the adhesion of cancer cells to the endothelium, a critical step for extravasation and the formation of distant metastases.[11][12] It can also promote the formation of tumor cell aggregates, which enhances their survival in the circulation.[12] Furthermore, increased levels of circulating Galectin-3 in cancer patients have been shown to induce the secretion of pro-metastatic cytokines, such as IL-6 and G-CSF, from endothelial cells.[13]
Workflow for Determining Inhibitor Binding Affinity
The following diagram illustrates a typical workflow for a fluorescence polarization-based competitive binding assay to screen for and characterize inhibitors of Galectin-3.
References
- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Non-classical role of Galectin-3 in cancer progression: translocation to nucleus by carbohydrate-recognition independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of galectin-3 inhibition in fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galectin-3 in angiogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Extracellular Galectin-3 in Tumor Progression and Metastasis [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
The Structural Basis of Galectin-3-IN-3 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural underpinnings of selectivity for Galectin-3 inhibitors, with a focus on the principles guiding the development of compounds like Galectin-3-IN-3. While specific crystallographic and comprehensive selectivity data for this compound are not extensively available in public literature, this document synthesizes the current understanding of Galectin-3 inhibitor interactions to provide a robust framework for researchers. By examining data from analogous selective inhibitors, we can infer the key determinants of this compound's efficacy and selectivity.
I. Quantitative Analysis of Galectin-3 Inhibitor Affinity and Selectivity
The potency and selectivity of galectin inhibitors are critical parameters in drug development. The following table summarizes the available binding affinity data for this compound and provides a comparative landscape with other well-characterized Galectin-3 inhibitors. This comparative analysis highlights the common goal of achieving high affinity for Galectin-3 while minimizing interactions with other galectin family members.
| Compound | Target | Assay Type | Affinity (IC50/Kd) | Selectivity Profile |
| This compound | mGal-3 | Not Specified | 11 nM (IC50)[1] | Data not available in reviewed sources. |
| hGal-3 | Not Specified | 84 nM (IC50)[1] | ||
| TD139 | Galectin-3 | Not Specified | 68 nM (Kd) | >100-fold selective over other human galectins, with the exception of Galectin-4C (2-4 fold selectivity). |
| Galectin-1 | Not Specified | 0.22 µM (Kd) | ||
| Galectin-7 | Not Specified | 38 µM (Kd) | ||
| GB1107 | Galectin-3 | Not Specified | 37 nM (Kd) | Data not available in reviewed sources. |
| G3-C12 | Galectin-3 | Not Specified | 88 nM (Kd) | No affinity for other galectin family members. |
| Galectin-3 antagonist 1 | Galectin-3 | Not Specified | 5.3 µM (Kd) | Binds to Gal-4N (250 µM), Gal-4C (18 µM), and Gal-8C (450 µM). |
II. The Structural Basis of Selective Galectin-3 Inhibition
The selectivity of inhibitors for Galectin-3 over other galectins is rooted in the subtle yet significant differences in the architecture of their carbohydrate recognition domains (CRDs). While all galectins share a conserved beta-sandwich fold and recognize β-galactoside sugars, variations in the amino acid residues lining the binding pocket allow for the design of selective inhibitors.
Key structural features that contribute to the selectivity of Galectin-3 inhibitors include:
-
Exploitation of Unique Subsites: The Galectin-3 CRD possesses distinct subsites adjacent to the canonical lactose-binding pocket. Inhibitors with moieties that can form favorable interactions with amino acid residues in these less-conserved regions can achieve high selectivity.
-
Hydrogen Bonding Networks: The formation of specific hydrogen bonds with the protein backbone and side chains is a critical determinant of binding affinity. Selective inhibitors are designed to optimize these interactions with the unique constellation of residues in the Galectin-3 CRD.
-
Hydrophobic and van der Waals Interactions: Non-polar interactions with hydrophobic residues within the binding site contribute significantly to the overall binding energy and can be exploited to enhance selectivity.
The following diagram illustrates a generalized model of a selective inhibitor binding to the carbohydrate recognition domain of Galectin-3, highlighting the key interactions that confer selectivity.
Caption: Selective inhibitor binding to Galectin-3's CRD.
III. Experimental Protocols for Determining Inhibitor Selectivity
A robust assessment of an inhibitor's selectivity requires a panel of binding assays against various galectin family members. The following sections detail the methodologies for key experiments used to quantify inhibitor affinity and selectivity.
A. Fluorescence Anisotropy/Polarization Assay
This competitive binding assay measures the displacement of a fluorescently labeled probe from the galectin's binding site by the inhibitor.
Protocol:
-
Reagents and Buffers:
-
Recombinant human galectins (Galectin-1, -2, -3, -4, -7, -8, -9, etc.)
-
Fluorescently labeled probe (e.g., a high-affinity fluorescently tagged ligand)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: Phosphate-buffered saline (PBS) with a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.
-
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a microplate, combine a fixed concentration of the galectin protein and the fluorescent probe.
-
Add the varying concentrations of the test inhibitor to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence anisotropy or polarization using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence anisotropy/polarization is proportional to the displacement of the fluorescent probe by the inhibitor.
-
Plot the change in anisotropy/polarization against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 value.
-
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to a galectin, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Instrumentation and Sample Preparation:
-
Isothermal Titration Calorimeter.
-
Dialyze both the galectin protein and the inhibitor solution extensively against the same buffer to minimize heats of dilution. A typical buffer is PBS at a physiological pH.
-
Degas all solutions immediately before use to prevent air bubbles.
-
-
Procedure:
-
Load the galectin solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the galectin solution while monitoring the heat changes.
-
A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the binding heats.
-
Plot the corrected heat changes against the molar ratio of inhibitor to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
C. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an inhibitor to a galectin immobilized on a sensor chip in real-time.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the recombinant galectin protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the sensor chip at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which is proportional to the amount of inhibitor bound to the immobilized galectin.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
The following diagram outlines a general experimental workflow for determining the selectivity of a Galectin-3 inhibitor.
Caption: Workflow for inhibitor selectivity determination.
IV. Conclusion
The development of selective Galectin-3 inhibitors like this compound holds significant therapeutic promise for a range of diseases, including fibrosis and cancer. While a detailed structural and selectivity profile for this compound is not yet fully elucidated in the public domain, the principles of selective inhibition are well-established through the study of other potent inhibitors. The selectivity of these compounds is achieved by exploiting the unique structural features of the Galectin-3 carbohydrate recognition domain. A comprehensive evaluation of inhibitor selectivity, employing a suite of biophysical techniques such as fluorescence anisotropy, isothermal titration calorimetry, and surface plasmon resonance, is essential for the advancement of these targeted therapies. Future structural studies on complexes of Galectin-3 with inhibitors like this compound will undoubtedly provide further insights and pave the way for the design of next-generation inhibitors with enhanced potency and selectivity.
References
A Technical Guide to the Therapeutic Potential of Early-Stage Galectin-3 Inhibitors
Disclaimer: The specific compound "Galectin-3-IN-3" is not documented in publicly available scientific literature. This guide will, therefore, focus on the core principles of early-stage Galectin-3 inhibition by using publicly available data from representative small molecule inhibitors, such as GB1211, to illustrate the therapeutic potential and associated research methodologies for this target class.
Introduction: Galectin-3 (Gal-3), a β-galactoside-binding lectin encoded by the LGALS3 gene, is a multifunctional protein implicated in a wide range of pathological processes.[1][2] Found within the cytoplasm, nucleus, and in extracellular spaces, Gal-3 plays a critical role in cell-cell adhesion, immune responses, apoptosis, and cell growth and differentiation.[1][2][3] Its overexpression is linked to the progression of numerous diseases, including cancer, organ fibrosis (liver, lung, cardiac), and chronic inflammation.[1][2][4][5] By facilitating key interactions that drive disease pathology, such as fibroblast activation and tumor cell adhesion, Gal-3 has emerged as a compelling therapeutic target.[1][5][6] The development of Galectin-3 inhibitors aims to block these pathological interactions, offering a promising strategy for treating these conditions.[1]
Core Mechanism of Action
Galectin-3 inhibitors function by competitively binding to the protein's carbohydrate recognition domain (CRD).[3] This domain is responsible for recognizing and binding to β-galactoside sugar moieties on various glycoproteins and glycolipids on cell surfaces and in the extracellular matrix.[1] By occupying the CRD, small molecule inhibitors prevent Gal-3 from forming multivalent complexes that bridge cells and matrix components, thereby disrupting downstream signaling events that promote fibrosis and cancer progression.[1][7]
Preclinical Profile of a Representative Inhibitor (GB1211)
GB1211 is an orally available, small molecule inhibitor of Galectin-3 that has been evaluated in preclinical models of fibrosis and is currently in clinical trials.[8][9]
In Vitro Activity & Selectivity
The initial characterization of a Galectin-3 inhibitor involves determining its binding affinity, kinetics, and selectivity against other galectin family members.
Table 1: In Vitro Affinity and Selectivity of GB1211 (Compound 11d)
| Target | Assay Type | Kd (nM) | Selectivity vs. Gal-3 |
|---|---|---|---|
| Human Galectin-3 | Fluorescence Polarization | 25 | - |
| Human Galectin-1 | Fluorescence Polarization | >10,000 | >400x |
| Human Galectin-2 | Fluorescence Polarization | >10,000 | >400x |
| Human Galectin-4N | Fluorescence Polarization | >10,000 | >400x |
| Human Galectin-4C | Fluorescence Polarization | 60 | ~2.4x |
| Human Galectin-7 | Fluorescence Polarization | >10,000 | >400x |
| Human Galectin-8N | Fluorescence Polarization | >10,000 | >400x |
| Human Galectin-8C | Fluorescence Polarization | >10,000 | >400x |
| Human Galectin-9N | Fluorescence Polarization | 1,400 | ~56x |
| Human Galectin-9C | Fluorescence Polarization | 4,200 | ~168x |
Data adapted from publicly available medicinal chemistry literature.[10]
Table 2: Cellular Activity of GB1211 (Compound 11d)
| Cell Line / Type | Assay | Endpoint | IC50 (nM) |
|---|---|---|---|
| THP-1 Macrophages | Flow Cytometry | Inhibition of Gal-3 Surface Expression | 220.3 ± 92.0 |
| LX2 (Human Stellate Cells) | qPCR | Inhibition of TGFβ-induced COL1A2 expression | ~300 |
| LX2 (Human Stellate Cells) | qPCR | Inhibition of TGFβ-induced ACTA2 (α-SMA) expression | ~300 |
Data adapted from publicly available medicinal chemistry literature.[8][10]
Experimental Protocols
This assay quantitatively measures the binding affinity of an inhibitor to Galectin-3.
-
Reagents & Materials: Recombinant human Galectin-3, a fluorescently-labeled carbohydrate probe known to bind the Gal-3 CRD, assay buffer (e.g., PBS with 0.01% Tween-20), test inhibitor (e.g., GB1211), and 384-well black plates.
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of recombinant Galectin-3 (e.g., 15 nM) and a fixed concentration of the fluorescent probe (e.g., 10 nM).
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no Galectin-3 (minimum polarization).
-
Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Measure fluorescence polarization on a compatible plate reader.
-
-
Data Analysis: The polarization values are plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted using a four-parameter logistic equation to determine the IC₅₀ value. The IC₅₀ is then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.
In Vivo Therapeutic Potential
The anti-fibrotic and anti-cancer potential of Galectin-3 inhibition has been demonstrated in various animal models.
Table 3: Representative In Vivo Efficacy of Galectin-3 Inhibition
| Model | Species | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| CCl₄-Induced Liver Fibrosis | Mouse | GB1211 (10 mg/kg, oral, BID) | ~35% reduction in liver collagen vs. vehicle | [11] |
| Bleomycin-Induced Lung Fibrosis | Mouse | GB1211 (10 mg/kg, oral, BID) | Significant reduction in lung fibrosis score | [8] |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | Gal-3 inhibitors | Attenuated and reversed pulmonary artery remodeling and fibrosis | [12] |
| Subcutaneous Tumor Xenograft (SW620 Colon Cancer) | Mouse | K2 inhibitor (non-carbohydrate) | Slower tumor growth compared to control group | [13] |
| Pancreatic Cancer Xenograft | Mouse | Gal-3 siRNA + Gemcitabine | Increased tumor sensitivity to gemcitabine |[14] |
This is a standard preclinical model to evaluate the efficacy of anti-fibrotic agents.
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis:
-
Anesthetize mice using isoflurane.
-
On day 0, administer a single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
-
Treatment:
-
Begin daily oral gavage of the test inhibitor (e.g., GB1211 at 10 mg/kg) or vehicle control, starting from day 1 or later in a therapeutic regimen (e.g., day 7).
-
Continue treatment for 14 to 21 days.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and harvest the lungs.
-
The left lung can be cannulated for bronchoalveolar lavage (BAL) fluid analysis (cell counts, cytokine levels).
-
The right lung is typically fixed in formalin, paraffin-embedded, and sectioned.
-
Stain lung sections with Masson's trichrome to visualize collagen deposition.
-
Quantify fibrosis using the Ashcroft scoring method on a blinded basis.
-
Alternatively, measure total lung collagen content using a hydroxyproline assay.
-
Modulation of Signaling Pathways
Galectin-3 is a key downstream mediator required for the full pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[15] Inhibition of Galectin-3 can block TGF-β-mediated myofibroblast activation without affecting upstream Smad signaling, highlighting its critical role in the fibrotic cascade.[15]
References
- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Galectin-3 - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. galectintherapeutics.com [galectintherapeutics.com]
- 6. books.rsc.org [books.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galecto to Highlight GB3226 Program at ASH 2025 [globenewswire.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient silencing of galectin-3 expression promotes both in vitro and in vivo drug-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of an Oral Galectin-3 Inhibitor's Pharmacokinetic Profile: The Case of GB1211 (Selvigaltin)
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial pharmacokinetic (PK) characterization of GB1211 (also known as Selvigaltin), a first-in-class, orally bioavailable small molecule inhibitor of Galectin-3. Given the absence of public information on a compound named "Galectin-3-IN-3," this guide focuses on GB1211 as a representative and clinically evaluated agent in this class. The data herein is compiled from preclinical studies and first-in-human clinical trials to offer a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetic Profile of GB1211
The pharmacokinetic profile of GB1211 has been evaluated in both preclinical species and human subjects. The data indicates that GB1211 is rapidly absorbed and has a favorable half-life, supporting its development for chronic diseases such as fibrosis and cancer.[1][2][3]
1.1. Preclinical Pharmacokinetics
Initial studies in animal models were crucial for establishing the oral bioavailability of GB1211.
| Parameter | Species | Value | Citation |
| Oral Bioavailability | Mouse | 68% |
1.2. Human Pharmacokinetics
A Phase 1, double-blind, placebo-controlled study (NCT03809052) in 78 healthy volunteers established the initial safety and pharmacokinetic profile in humans.[1][2][4]
Table 1: Single Ascending Dose (SAD) Pharmacokinetics of GB1211 in Healthy Volunteers (Fasted State) [1][2]
| Dose | Tmax (median, h) | t½ (mean, h) |
| 5 mg - 400 mg | 1.75 - 4 | 11 - 16 |
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of GB1211 in Healthy Volunteers (Fasted State) [1][2]
| Dose | Dosing Regimen | Steady State Achievement | Accumulation Ratio |
| 50 mg & 100 mg | Twice daily for 10 days | Within 3 days | ~2-fold |
Table 3: Food Effect on GB1211 Pharmacokinetics [1][2]
| Parameter | Effect of High-Fat Meal |
| Absorption (Tmax) | Delayed by ~2 hours |
| Systemic Exposure (AUC) | Unaffected |
Table 4: Pharmacokinetics of GB1211 (100 mg Single Dose) in Participants with Hepatic Impairment (GULLIVER-2 Study) [5]
| Population | Tmax (median, h) | Cmax Increase (vs. Controls) | AUC∞ Increase (vs. Controls) | t½ (geometric mean, h) |
| Moderate (Child-Pugh B) | 3.49 | Unaffected | ~1.7-fold | 28.15 |
| Severe (Child-Pugh C) | 4.00 | ~1.3-fold | ~1.5-fold | 21.05 |
| Healthy Controls | N/A | N/A | N/A | 16.14 - 16.38 |
1.3. Excretion
A significant portion of the administered dose is cleared renally.
| Parameter | Value | Citation |
| Unchanged Drug in Urine | ~30% of administered dose | [1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic data.
2.1. Human Phase 1 Clinical Trial (NCT03809052)
This study was a first-in-human, double-blind, placebo-controlled trial to assess the safety, tolerability, and pharmacokinetics of GB1211.[1]
-
Study Design:
-
Single Ascending Dose (SAD): Healthy participants were randomized (3:1) across seven cohorts to receive a single oral dose of GB1211 (5, 20, 50, 100, 200, or 400 mg) or a placebo under fasted conditions.[1]
-
Food-Effect Cohort: A single dose was administered to participants 30 minutes after the start of a standardized high-fat meal.[1]
-
Multiple Ascending Dose (MAD): Participants received either 50 mg or 100 mg of GB1211, or a placebo, orally twice daily for 10 consecutive days.[1]
-
-
Sample Collection: Plasma and urine samples were collected at predetermined time points to measure concentrations of GB1211.
-
Bioanalysis: Drug concentrations in plasma and urine were quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: PK parameters including Tmax, Cmax, AUC, and t½ were calculated using non-compartmental analysis methods.
2.2. Hepatic Impairment Study (GULLIVER-2, NCT05009680)
This Phase Ib/IIa study evaluated the pharmacokinetics and safety of GB1211 in individuals with impaired liver function.[5]
-
Study Design: An open-label, single-dose study.
-
Participants: Cohorts included individuals with moderate (Child-Pugh B) and severe (Child-Pugh C) hepatic impairment, each with a matched healthy control group.[5]
-
Dosing: A single oral dose of 100 mg of selvigaltin (GB1211) was administered.[5]
-
Assessments: The study assessed total and unbound plasma concentrations, urinary excretion, safety, and tolerability.[5]
2.3. Generalized Preclinical In Vivo Pharmacokinetic Protocol (Rodent Model)
Preclinical PK studies are fundamental for early ADME assessment. The following represents a typical workflow.[6][7][8]
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under controlled conditions with regulated light-dark cycles and access to food and water.[6]
-
Acclimatization: Animals are allowed to acclimate for at least one week before the study.
-
Fasting: Animals are typically fasted for approximately 12 hours prior to dosing, with water available ad libitum.[6]
-
Drug Administration:
-
Oral (PO): The compound is formulated in an appropriate vehicle (e.g., a solution or suspension) and administered via oral gavage.
-
Intravenous (IV): The compound is administered as a bolus injection or infusion, typically into the tail vein or femoral vein, to determine absolute bioavailability and clearance.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or via cannulation. Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 2000g for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, Selvigaltin (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Testing Galectin-3-IN-3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3) is a β-galactoside-binding lectin implicated in a wide array of pathological processes, including inflammation, fibrosis, and cancer progression.[1] Its multifaceted roles in cell proliferation, adhesion, migration, invasion, and apoptosis make it a compelling therapeutic target.[2] Galectin-3-IN-3 is a novel small molecule inhibitor designed to specifically target the carbohydrate recognition domain (CRD) of Galectin-3, thereby attenuating its pathological functions. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound.
Mechanism of Action of Galectin-3
Galectin-3 exerts its effects through various signaling pathways. Extracellularly, it can cross-link cell surface glycoproteins, such as integrins and growth factor receptors, leading to the activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[3] Intracellularly, Galectin-3 can modulate apoptosis and cell cycle progression.[4]
Caption: Galectin-3 signaling and the inhibitory action of this compound.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: Tetrazolium-based assays, such as MTT, XTT, or WST-1, are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the absorbance of this product is proportional to the number of viable cells.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., human thyroid cancer cell line FTC-133 or ATC cell line 8505C) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| This compound (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.7 ± 4.2 | 92.3 ± 5.0 |
| 10 | 96.5 ± 4.1 | 88.4 ± 3.7 | 81.5 ± 4.3 |
| 50 | 85.3 ± 3.5 | 70.1 ± 4.0 | 55.2 ± 3.9 |
| 100 | 72.1 ± 2.9 | 52.6 ± 3.3 | 38.7 ± 3.1 |
Data are presented as mean ± SD from three independent experiments.
Apoptosis Assay
Objective: To assess the ability of this compound to induce apoptosis in cancer cells.
Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocol (Annexin V/PI Staining):
-
Cell Treatment: Seed cells and treat with this compound as described in the cell viability assay for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.6 | 1.9 ± 0.5 |
| This compound (50 µM) | 65.8 ± 3.5 | 18.7 ± 2.2 | 12.3 ± 1.8 | 3.2 ± 0.9 |
| This compound (100 µM) | 40.2 ± 4.1 | 35.4 ± 3.1 | 20.1 ± 2.5 | 4.3 ± 1.1 |
Data are presented as mean ± SD from three independent experiments.
References
- 1. Galectin-3 - Wikipedia [en.wikipedia.org]
- 2. galectintherapeutics.com [galectintherapeutics.com]
- 3. Galectin-3 induces cell migration via a calcium-sensitive MAPK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galectin-3-IN-3 in Immune Cell Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Galectin-3-IN-3, a potent and selective inhibitor of Galectin-3, in co-culture experiments involving immune cells. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the investigation of Galectin-3's role in immune regulation.
Introduction to Galectin-3 in Immunity
Galectin-3 (Gal-3) is a versatile β-galactoside-binding lectin that plays a crucial role in a myriad of cellular processes, including cell growth, apoptosis, and immune responses.[1] Its expression by various immune cells, such as macrophages, T cells, and dendritic cells, underscores its importance in modulating both innate and adaptive immunity.[1] Gal-3 can function both intracellularly and extracellularly, influencing cell-cell and cell-matrix interactions.[1] Dysregulated Galectin-3 expression is implicated in the progression of numerous diseases, including cancer, fibrosis, and autoimmune disorders, making it a compelling therapeutic target.[1]
This compound is an orally active and selective inhibitor of Galectin-3, exhibiting IC50 values of 11 nM and 84 nM against murine and human Galectin-3, respectively. By specifically targeting and inhibiting Galectin-3 activity, this compound serves as a valuable tool to dissect the functional roles of Galectin-3 in complex biological systems like immune cell co-cultures.
Key Applications in Immune Cell Co-culture
Co-culture experiments provide a powerful in vitro system to study the intricate communication and functional interplay between different immune cell populations. The application of this compound in these models can help elucidate the following:
-
Macrophage Polarization: Investigate the role of Galectin-3 in directing macrophage polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
T-Cell Activation and Differentiation: Determine the impact of Galectin-3 on T-cell proliferation, activation, and differentiation into various subsets (e.g., Th1, Th2, Th17, Tregs).
-
Cytokine and Chemokine Secretion: Analyze how inhibition of Galectin-3 modulates the secretion profile of cytokines and chemokines in mixed immune cell populations.
-
Antigen Presentation: Explore the involvement of Galectin-3 in the antigen presentation process by dendritic cells and its subsequent effect on T-cell responses.
-
Immune Checkpoint Regulation: Assess the potential interplay between Galectin-3 and immune checkpoint pathways in regulating immune responses.
Data Presentation
To ensure clarity and facilitate comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are examples of how to present data from co-culture experiments using this compound.
Table 1: Effect of this compound on Cytokine Secretion in Macrophage-T Cell Co-culture
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control (DMSO) | 550 ± 45 | 820 ± 60 | 150 ± 20 | 350 ± 30 |
| This compound (100 nM) | 320 ± 35 | 450 ± 50 | 280 ± 25 | 480 ± 40 |
| This compound (500 nM) | 180 ± 25 | 210 ± 30 | 410 ± 35 | 620 ± 55 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Macrophage Phenotype in Co-culture with T Cells
| Treatment Group | % M1 Macrophages (CD80+/CD86+) | % M2 Macrophages (CD206+/CD163+) |
| Vehicle Control (DMSO) | 65 ± 5 | 25 ± 3 |
| This compound (100 nM) | 45 ± 4 | 48 ± 4 |
| This compound (500 nM) | 28 ± 3 | 65 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolution: Prepare a 10 mM stock solution of this compound by dissolving the powdered compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. It is recommended to perform a pilot experiment to determine the optimal working concentration, typically ranging from 10 nM to 1 µM. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Macrophage and T-Cell Co-culture
This protocol outlines a general procedure for co-culturing macrophages and T-cells to investigate the effects of this compound.
Materials:
-
Primary human or murine macrophages (e.g., bone marrow-derived macrophages [BMDMs] or peripheral blood monocyte-derived macrophages)
-
Primary human or murine T-cells (e.g., splenic T-cells or peripheral blood T-cells)
-
Complete RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Cell culture plates (24- or 48-well)
-
Reagents for cell activation (e.g., Lipopolysaccharide [LPS], anti-CD3/CD28 antibodies)
-
Reagents for analysis (e.g., ELISA kits for cytokines, antibodies for flow cytometry)
Procedure:
-
Macrophage Seeding: Seed macrophages into a 24- or 48-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment (Optional): Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours before adding T-cells.
-
T-Cell Isolation and Addition: Isolate T-cells from the spleen or peripheral blood using standard methods (e.g., magnetic-activated cell sorting [MACS] or fluorescence-activated cell sorting [FACS]).
-
Co-culture Initiation: Add the isolated T-cells to the macrophage culture at a desired ratio (e.g., 1:5 macrophage to T-cell ratio).
-
Treatment and Activation: Add fresh medium containing the final concentrations of this compound or vehicle control. Stimulate the co-culture with appropriate activators (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells).
-
Incubation: Incubate the co-culture for 24-72 hours, depending on the specific endpoint being measured.
-
Endpoint Analysis:
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of various cytokines (e.g., IL-6, TNF-α, IL-10, IFN-γ) using ELISA or a multiplex bead-based assay.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies to analyze cell surface markers for macrophage polarization (e.g., CD80, CD86, CD206, CD163) or T-cell activation and differentiation (e.g., CD25, CD69, FoxP3).
-
Proliferation Assay: Assess T-cell proliferation using methods such as CFSE dilution or BrdU incorporation assays.
-
Visualizations: Signaling Pathways and Experimental Workflow
Galectin-3 Signaling in Immune Cells
Galectin-3 can modulate key signaling pathways in immune cells, including the NF-κB and PI3K/AKT pathways, which are central to inflammation and cell survival.
Caption: Galectin-3 signaling pathways in immune cells.
Experimental Workflow for Immune Cell Co-culture
The following diagram illustrates the general workflow for conducting a co-culture experiment with this compound.
Caption: Experimental workflow for co-culture experiments.
References
Measuring the Activity of Galectin-3 Inhibitors in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a multifaceted protein implicated in a wide array of physiological and pathological processes, including inflammation, fibrosis, and cancer progression.[1][2] Its ability to interact with various glycoproteins and glycolipids on the cell surface and in the extracellular matrix allows it to modulate critical cellular functions such as cell adhesion, proliferation, and apoptosis.[3] Consequently, Galectin-3 has emerged as a promising therapeutic target, and the development of specific inhibitors, such as Galectin-3-IN-3, is an active area of research.
These application notes provide detailed protocols for various techniques to measure the activity of Galectin-3 inhibitors in biological samples, aiding in the preclinical and clinical development of novel therapeutics. The methodologies described herein are suitable for a range of biological matrices, including cell lysates, tissue homogenates, serum, and plasma.
Galectin-3 Signaling Pathways
Galectin-3 exerts its biological functions through a complex network of signaling pathways. Inhibitors of Galectin-3 can modulate these pathways at different levels. Understanding these pathways is crucial for interpreting the mechanism of action of Galectin-3 inhibitors.
Caption: Overview of key Galectin-3 signaling pathways.
Quantitative Data Summary
The efficacy of Galectin-3 inhibitors can be quantified using various in vitro assays. The following tables summarize key quantitative data for representative Galectin-3 inhibitors.
Table 1: Inhibitor Affinity and Potency
| Inhibitor | Assay Type | Target | Kd (nM) | IC50 (µM) | Reference |
| Inhibitor 1 | Fluorescence Anisotropy | Galectin-3 CRD | 2 | - | [1] |
| Inhibitor 2 | Fluorescence Anisotropy | Galectin-3 CRD | 37 | - | [1] |
| Inhibitor 3 | Fluorescence Anisotropy | Galectin-3 CRD | 36 | - | [1] |
| Inhibitor 1 | Cell-based (Gal-3 binding) | Cell Surface | - | 4 | [1] |
| Inhibitor 2 | Cell-based (Gal-3 binding) | Cell Surface | - | 8 | [1] |
| Inhibitor 3 | Cell-based (Gal-3 binding) | Cell Surface | - | 10 | [1] |
| Compound 11d | Flow Cytometry (Gal-3 expression) | THP-1 Macrophages | - | 0.22 | [3] |
| TD139 | Inhaled administration | Alveolar Macrophages | - | Concentration-dependent inhibition | [4] |
| Aromatic Amide Derivative | Galectin-3 Binding Assay | Galectin-3 | - | 4.4 | [2] |
Table 2: Assay Parameters for Galectin-3 Quantification
| Assay Type | Sample Type | Detection Range | Sensitivity | Reference |
| Sandwich ELISA | Serum, Plasma, Cell Culture Supernates | 0.156-10 ng/mL | 0.054 ng/mL | [5] |
| Sandwich ELISA | Serum, Plasma | 0.39-25 ng/mL | - | [6] |
| Sandwich ELISA | Cell Culture Supernates, Serum, Plasma | 0.313-10 ng/mL | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of Galectin-3 inhibitors.
Enzyme-Linked Immunosorbent Assay (ELISA) for Galectin-3 Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of human Galectin-3 in biological fluids.[5][7]
Caption: Workflow for a sandwich ELISA to quantify Galectin-3.
Materials:
-
Anti-human Galectin-3 capture antibody
-
Recombinant human Galectin-3 standard
-
Biotinylated anti-human Galectin-3 detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant Galectin-3 standard. Add 100 µL of standards and samples (diluted in assay diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature, protected from light, until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Galectin-3 standards. Use the standard curve to determine the concentration of Galectin-3 in the samples.
Hemagglutination Assay for Inhibitor Screening
This assay measures the ability of Galectin-3 to agglutinate red blood cells (RBCs) and the inhibitory effect of compounds on this activity.[8][9][10]
Caption: Workflow for the hemagglutination assay.
Materials:
-
Rabbit red blood cells (or other suitable RBCs)
-
Trypsin
-
Glutaraldehyde
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Recombinant Galectin-3
-
Galectin-3 inhibitor (e.g., this compound)
-
96-well U-bottom microplate
Protocol:
-
RBC Preparation: a. Wash fresh rabbit RBCs with PBS. b. Treat the RBCs with trypsin to enhance agglutination. c. Fix the trypsinized RBCs with glutaraldehyde. d. Wash the fixed RBCs extensively with PBS and resuspend to a final concentration of 2-4% in PBS containing 1% BSA.
-
Assay Procedure: a. In a 96-well U-bottom plate, serially dilute the Galectin-3 inhibitor in PBS. b. Add a fixed, predetermined concentration of Galectin-3 to each well containing the inhibitor. c. Add 50 µL of the prepared RBC suspension to each well. d. Gently mix the plate and incubate at room temperature for 1-2 hours.
-
Data Analysis: a. Observe the wells for hemagglutination. A positive result (agglutination) is indicated by the formation of a uniform mat of RBCs covering the bottom of the well. A negative result (no agglutination) is indicated by the formation of a tight button of RBCs at the bottom of the well. b. The minimum inhibitory concentration (MIC) of the inhibitor is the lowest concentration that completely prevents hemagglutination. IC50 values can be determined by testing a range of inhibitor concentrations and quantifying the degree of agglutination.[9]
Fluorescence Anisotropy (FA) / Fluorescence Polarization (FP) Competitive Binding Assay
This biophysical technique measures the binding of a small fluorescently labeled ligand to a larger protein. It can be used in a competitive format to determine the affinity of unlabeled inhibitors.[1][11]
Caption: Workflow for a fluorescence anisotropy competitive binding assay.
Materials:
-
Recombinant Galectin-3
-
A fluorescently labeled ligand that binds to the Galectin-3 carbohydrate recognition domain (CRD)
-
Galectin-3 inhibitor
-
Assay buffer (e.g., PBS)
-
Black, low-volume 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation: Prepare solutions of Galectin-3, the fluorescently labeled ligand, and serial dilutions of the inhibitor in assay buffer.
-
Assay Setup: In a 384-well plate, add a fixed concentration of Galectin-3 and the fluorescent ligand to each well. Then, add the serially diluted inhibitor. Include controls with no inhibitor (maximum anisotropy) and no Galectin-3 (minimum anisotropy).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the fluorescence anisotropy values against the logarithm of the inhibitor concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Kd of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of inhibitors binding to Galectin-3.[3][11][12]
Protocol Outline:
-
Immobilization: Covalently immobilize recombinant Galectin-3 onto the surface of a sensor chip.
-
Binding Analysis: Flow different concentrations of the Galectin-3 inhibitor over the sensor surface and monitor the change in the SPR signal in real-time.
-
Regeneration: After each binding event, regenerate the sensor surface by flowing a solution that disrupts the Galectin-3-inhibitor interaction (e.g., a low pH buffer).
-
Data Analysis: Analyze the sensorgrams (plots of SPR signal versus time) to determine the kinetic parameters (kon, koff, and Kd).
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of Galectin-3 inhibitors in a more physiologically relevant context.
-
Inhibition of Galectin-3 Binding to Cells: This assay measures the ability of an inhibitor to block the binding of fluorescently labeled Galectin-3 to the cell surface, which can be quantified by flow cytometry.[1]
-
Modulation of Galectin-3 Expression: The effect of inhibitors on Galectin-3 expression in specific cell types (e.g., macrophages) can be assessed using techniques like flow cytometry or western blotting.[3]
-
Functional Assays: The impact of Galectin-3 inhibitors on cellular processes such as cell migration, invasion, apoptosis, and the expression of fibrosis-related genes can be evaluated using various cell-based functional assays.[3]
Conclusion
The protocols and data presented in these application notes provide a comprehensive toolkit for researchers and drug developers working on Galectin-3 inhibitors. The selection of the appropriate assay will depend on the specific research question, the available resources, and the stage of drug development. By employing a combination of biochemical, biophysical, and cell-based assays, a thorough characterization of the activity and mechanism of action of Galectin-3 inhibitors can be achieved.
References
- 1. Extracellular and intracellular small-molecule galectin-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. [Isolation and binding assay of galectins]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. mdpi.com [mdpi.com]
- 10. Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding characteristics of galectin-3 fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Galectin-3 Downstream Targets Following Galectin-3-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a multifaceted protein implicated in a wide array of physiological and pathological processes.[1] Its expression and secretion are often upregulated in the context of inflammation, fibrosis, and cancer, making it a compelling therapeutic target.[2][3][4] Galectin-3 exerts its influence by interacting with a variety of cell surface glycoproteins and extracellular matrix components, thereby modulating critical cellular functions such as cell adhesion, proliferation, apoptosis, and migration.[1][5] Its diverse roles are underscored by its involvement in key signaling cascades, including the NF-κB, MAPK/ERK, PI3K, and Wnt/β-catenin pathways.[1][6][7][8]
The development of small molecule inhibitors targeting Galectin-3, such as the hypothetical Galectin-3-IN-3, offers a promising strategy for mitigating diseases driven by Galectin-3 dysregulation. These inhibitors typically function by blocking the carbohydrate recognition domain (CRD) of Galectin-3, thereby preventing its interaction with binding partners and attenuating its downstream effects.[1][9]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the impact of this compound treatment on the expression and activation of key downstream targets of Galectin-3 signaling. Western blotting is a powerful and widely used technique to separate and identify specific proteins from a complex mixture, providing semi-quantitative data on protein expression levels.[10][11]
Experimental Objective
The primary objective of this protocol is to delineate a step-by-step Western blot procedure to assess the modulation of pivotal proteins in Galectin-3-mediated signaling pathways following the application of this compound. This will enable researchers to elucidate the mechanism of action of the inhibitor and to identify potential biomarkers of its activity.
Signaling Pathway Overview
Galectin-3 signaling is complex and cell-type dependent. Upon binding to cell surface receptors, it can trigger a cascade of intracellular events. Inhibition by this compound is expected to disrupt these pathways. The diagram below illustrates a simplified overview of Galectin-3 signaling and the putative point of intervention for this compound.
References
- 1. scbt.com [scbt.com]
- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-3 induces cell migration via a calcium-sensitive MAPK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Utilizing Galectin-3-IN-3 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Galectin-3-IN-3 when used in combination with other therapeutic agents. This document outlines the underlying scientific rationale, presents key quantitative data from studies with similar Galectin-3 inhibitors, and offers detailed protocols for relevant in vitro and in vivo experiments.
Introduction to Galectin-3 and its Inhibition
Galectin-3 (Gal-3) is a β-galactoside-binding lectin implicated in a wide array of pathological processes, including cancer progression, inflammation, and fibrosis.[1][2] Its diverse functions are dependent on its subcellular localization. Intracellularly, it can regulate gene expression and apoptosis. Extracellularly, it mediates cell-cell and cell-matrix interactions, influencing processes like cell adhesion, migration, and angiogenesis.[1][2] In the context of cancer, elevated Galectin-3 expression is often associated with poor prognosis, metastasis, and resistance to therapy.[3] Galectin-3 inhibitors, such as this compound, represent a promising therapeutic strategy by targeting and disrupting the activity of Galectin-3.[4]
This compound is a selective and orally active inhibitor of Galectin-3, with IC50 values of 84 nM for human Galectin-3 and 11 nM for murine Galectin-3.[5] Preclinical studies with various Galectin-3 inhibitors have demonstrated their potential to enhance the efficacy of existing cancer treatments, including chemotherapy and immunotherapy, making combination therapy a particularly attractive approach.[6][7]
Rationale for Combination Therapy
The multifaceted role of Galectin-3 in the tumor microenvironment provides a strong rationale for its inhibition in combination with other anti-cancer agents.
-
Overcoming Drug Resistance: Galectin-3 has been implicated in chemoresistance to various agents.[8][9] By inhibiting Galectin-3, cancer cells may be re-sensitized to the cytotoxic effects of chemotherapy.
-
Enhancing Immunotherapy: Galectin-3 acts as an immune checkpoint, suppressing T-cell function and promoting an immunosuppressive tumor microenvironment.[3][10] Combining Galectin-3 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1) can enhance anti-tumor immune responses.[11][12][13]
-
Inhibiting Angiogenesis and Metastasis: Galectin-3 promotes the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[14] Combining Galectin-3 inhibition with anti-angiogenic therapies or agents that target metastatic pathways could lead to synergistic effects.
Quantitative Data from Combination Studies
While specific quantitative data for this compound in combination therapies are not yet widely published, data from studies involving other Galectin-3 inhibitors highlight the potential for synergistic or additive effects.
Table 1: Preclinical Synergistic Effects of Galectin-3 Inhibitors with Chemotherapy
| Galectin-3 Inhibitor | Cancer Type | Combination Agent | Observed Effect | Reference |
| Td131_1 | Papillary Thyroid Cancer | Doxorubicin | Synergistically enhanced chemosensitivity and apoptosis. | [9] |
| G3-C12-HPMA conjugate | Breast, Colon, Prostate Cancer | Doxorubicin, 5-Fluorouracil | Strongest inhibition of tumor growth (81.6%) compared to individual agents or other combinations. | [15] |
Table 2: Clinical and Preclinical Efficacy of Galectin-3 Inhibitors with Immunotherapy
| Galectin-3 Inhibitor | Cancer Type | Combination Agent | Study Phase | Key Findings | Reference |
| Belapectin (GR-MD-02) | Advanced Melanoma | Pembrolizumab (anti-PD-1) | Phase Ib | Objective response rate of 62.5% (5 out of 8 patients), including two complete responses, which compares favorably to ~33% with pembrolizumab alone. | [11] |
| Belapectin (GR-MD-02) | Head and Neck Squamous Cell Carcinoma | Pembrolizumab (anti-PD-1) | Phase Ib | Objective response rate of 33% (2 out of 6 patients). | |
| GR-MD-02 | Sarcoma, Mammary Carcinoma, Prostate Cancer | Anti-OX40 agonist | Preclinical | Improved survival and reduced lung metastases. | [16][17] |
| GB1211 | Non-Small Cell Lung Cancer | Atezolizumab (anti-PD-L1) | Preclinical | Reversed Galectin-3-induced blockade of atezolizumab binding to PD-L1. | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other therapeutic agents.
Cell Viability Assay (MTT Assay)
This assay determines the effect of combination treatment on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Therapeutic agent of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[18]
-
Prepare serial dilutions of this compound and the other therapeutic agent, both alone and in combination, in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[19]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[20]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. Combination effects can be analyzed using software that calculates synergy scores (e.g., CompuSyn).
Cell Adhesion Assay
This assay assesses the ability of cancer cells to adhere to an extracellular matrix (ECM) component, a crucial step in metastasis.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
This compound and combination agent
-
96-well plate
-
ECM protein (e.g., Collagen I, Fibronectin)
-
Bovine Serum Albumin (BSA)
-
Crystal Violet solution (0.5% in 20% ethanol)
-
Solubilization solution (e.g., 0.5% Triton X-100)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 40 µg/mL Collagen I) overnight at 4°C. Coat control wells with BSA.[6]
-
Wash the wells with PBS and block with 1% BSA in PBS for at least 1 hour at room temperature.[6]
-
Harvest cancer cells and resuspend them in serum-free medium containing the desired concentrations of this compound, the combination agent, or the combination.
-
Wash the blocked wells with PBS and add 100 µL of the cell suspension to each well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.[6]
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with a suitable fixative (e.g., methanol) and then stain with Crystal Violet solution for 10 minutes.[21]
-
Wash the wells with water to remove excess stain and allow to dry.[21]
-
Solubilize the stain by adding a solubilization solution and measure the absorbance at 590 nm.[21]
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the effect of the combination treatment on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound and combination agent
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-cooled 96-well plate with 50-80 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing the test compounds (this compound, combination agent, or both).
-
Seed 1-1.5 x 10^4 cells onto the surface of the solidified gel in each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Visualize and photograph the tube formation using a microscope. For quantitative analysis, the number of branches, total tube length, and number of loops can be measured using imaging software. Staining with Calcein AM can enhance visualization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by Galectin-3 and a typical experimental workflow for evaluating combination therapies.
Caption: Key signaling pathways modulated by Galectin-3.
Caption: Experimental workflow for combination therapy evaluation.
References
- 1. Assay of cell viability with two drugs [bio-protocol.org]
- 2. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibidi.com [ibidi.com]
- 4. Cell Adhesion Assay [bio-protocol.org]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 7. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 8. Galectin-3 and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin-3 targeted therapy with a small molecule inhibitor activates apoptosis and enhances both chemosensitivity and radiosensitivity in papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1 [frontiersin.org]
- 11. Galectin: Combination Immunotherapy of Pembrolizumab With the Galectin-3 Inhibitor GR-MD-02 Shows Promising Early Results in Treatment of Advanced Melanoma From a Phase Ib Clinical Trial - BioSpace [biospace.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Galectin Targeted Therapy in Oncology: Current Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of Galectin-3 in modulating tumor growth and immunosuppression within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. galectintherapeutics.com [galectintherapeutics.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. mdpi.com [mdpi.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological Considerations for Long-Term Galectin-3-IN-3 Treatment in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting long-term animal studies with Galectin-3-IN-3, a representative inhibitor of Galectin-3. These guidelines are intended to ensure robust and reproducible experimental outcomes for preclinical evaluation of Galectin-3 inhibitors.
Introduction to Galectin-3 and its Inhibition
Galectin-3 (Gal-3) is a β-galactoside-binding lectin implicated in a wide array of biological processes, including cell adhesion, proliferation, apoptosis, inflammation, and fibrosis.[1][2][3] Dysregulation of Gal-3 expression is associated with numerous pathologies such as cancer, cardiovascular disease, and fibrotic disorders.[1][3][4] Gal-3 exerts its effects through interactions with various cell surface glycoproteins and extracellular matrix components, thereby modulating intracellular signaling pathways.[2][5][6] Inhibition of Gal-3 has emerged as a promising therapeutic strategy for these conditions.[3] Long-term animal studies are crucial for evaluating the efficacy and safety of Gal-3 inhibitors like this compound.
Key Methodological Considerations for Long-Term Studies
Successful long-term animal studies require careful planning and consideration of several key factors to ensure the generation of reliable and translatable data.[7][8][9]
Animal Model Selection
The choice of animal model is critical and should be based on the specific disease being studied and the relevance to human pathophysiology.[7][8] For fibrosis studies, models such as carbon tetrachloride (CCl4)-induced liver fibrosis or bleomycin-induced lung fibrosis in mice are commonly used.[10] For cardiovascular studies, models of diet-induced obesity in rats have been employed.[11] When selecting a species, it is also important to consider the binding affinity of the Galectin-3 inhibitor to the Galectin-3 protein of that species. For instance, some inhibitors show significantly lower affinity for mouse Galectin-3 compared to human or rabbit Galectin-3, which can impact the translatability of the findings.[12]
Dose Selection and Formulation
Dose selection should be based on initial dose-ranging studies to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL).[8][9] For long-term studies, it is advisable to use multiple dose levels (low, mid, and high) to establish a dose-response relationship.[8]
The formulation of this compound will depend on the route of administration and the physicochemical properties of the compound.[13] Considerations include solubility, stability, and the potential toxicity of the vehicle.[8][13] For oral administration, the inhibitor can be dissolved in a suitable vehicle such as water or a specific formulation buffer. For intraperitoneal or intrathecal injections, sterile and pyrogen-free solutions are required.[8]
Route and Frequency of Administration
The route of administration should mimic the intended clinical application as closely as possible. Oral administration is often preferred for chronic therapies due to its convenience. However, other routes such as intraperitoneal injection or intrathecal administration may be necessary depending on the experimental model and the target organ.[14] The frequency of administration should be determined by the pharmacokinetic profile of this compound, aiming to maintain a therapeutic concentration throughout the study period. Daily or twice-daily dosing is common in preclinical studies.[10][14]
Monitoring for Efficacy and Toxicity
Long-term studies require regular monitoring for both therapeutic efficacy and potential toxicity.[7][9] Efficacy can be assessed through various means, including functional readouts (e.g., motor function recovery in spinal cord injury models), histological analysis of target tissues, and measurement of relevant biomarkers.[14]
Toxicity monitoring should include regular observation of the animals for clinical signs of distress, measurement of body weight, and periodic collection of blood samples for hematology and clinical chemistry analysis.[9][15] At the end of the study, major organs should be collected for histopathological examination to identify any potential target organ toxicity.[9]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies with Galectin-3 inhibitors.
Table 1: Examples of Dosing Regimens for Galectin-3 Inhibitors in Animal Models
| Inhibitor | Animal Model | Route of Administration | Dose | Frequency | Duration | Reference |
| TD139 | Mouse (Spinal Cord Injury) | Intrathecal | Not specified | Daily | 14 days | [14] |
| GB1211 (selvigaltin) | Rabbit (High-Fat Diet) | Oral | 0.3, 1.0, 5.0 mg/kg | 5 days/week | 4 weeks | [12] |
| Compound 11d | Mouse (CCl4-induced liver fibrosis) | Not specified | Not specified | Twice-daily | Not specified | [10] |
| Modified Citrus Pectin (MCP) | Rat (Diet-induced obesity) | Oral (in drinking water) | 100 mg/kg/day | Daily | 6 weeks | [11] |
| Doxorubicin (in Gal-3 KO mice) | Mouse | Intraperitoneal | 15 mg/kg | Single dose | 7 days | [15] |
Table 2: Key Findings from In Vitro and In Vivo Studies with Galectin-3 Inhibitors
| Inhibitor | Model | Key Findings | Reference |
| TD139 | Mouse (Spinal Cord Injury) | Reduced fibrotic scarring and improved neurological outcomes. | [14] |
| GB1211 (selvigaltin) | Rabbit (MASH model) | Reduced liver inflammation and fibrosis. | |
| Compound 11d | Human Liver Stellate Cells (LX2) | Inhibited TGFβ-induced expression of profibrotic genes (Col1A2, α-SMA, TIMP1, LGalS3). | |
| Modified Citrus Pectin (MCP) | Rat (Diet-induced obesity) | Attenuated the increase in cardiac triglyceride levels and prevented alterations in mitochondrial protein levels. | [11] |
Experimental Protocols
Protocol for CCl4-Induced Liver Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice, 8-9 weeks old.[16]
-
Induction of Fibrosis: Administer carbon tetrachloride (CCl4) via intraperitoneal injection twice weekly.[16] The exact dose and vehicle for CCl4 should be optimized based on literature and institutional guidelines.
-
This compound Treatment:
-
Prepare this compound in a suitable vehicle.
-
Administer the inhibitor at predetermined doses (e.g., low, mid, high) via the chosen route (e.g., oral gavage).
-
A vehicle control group should be included.
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
At the end of the study, collect blood for serum transaminase analysis.
-
-
Tissue Collection and Analysis:
-
Sacrifice animals by an approved method (e.g., carbon dioxide inhalation).[16]
-
Perfuse the liver with phosphate-buffered saline (PBS).
-
Collect liver tissue for:
-
Histology: Fix in 4% paraformaldehyde, embed in paraffin, and stain with Picrosirius Red to quantify collagen deposition.
-
Gene Expression Analysis: Snap-freeze in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qPCR) analysis of profibrotic genes.[16]
-
-
Protocol for Immunofluorescence Staining of Galectin-3
-
Tissue Preparation:
-
Fix tissues in 4% paraformaldehyde and dehydrate in a sucrose solution.[14]
-
Embed in an appropriate medium (e.g., OCT) and prepare frozen sections.
-
-
Staining Procedure:
-
Wash sections with PBS.[14]
-
Block non-specific binding with a blocking solution (e.g., 5% donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[14]
-
Incubate with a primary antibody against Galectin-3 overnight at 4°C.[14]
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[14]
-
Counterstain nuclei with DAPI.[14]
-
Mount coverslips and visualize using a fluorescence microscope.
-
Visualizations
Galectin-3 Signaling Pathway
Caption: Simplified Galectin-3 signaling pathway and point of inhibition.
Experimental Workflow for Long-Term this compound Animal Study
Caption: Workflow for a long-term preclinical study of this compound.
References
- 1. Galectin-3 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. galectintherapeutics.com [galectintherapeutics.com]
- 5. Galectin-3: Integrator of Signaling via Hexosamine Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. texilajournal.com [texilajournal.com]
- 8. altasciences.com [altasciences.com]
- 9. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 10. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of galectin-3 ameliorates the consequences of cardiac lipotoxicity in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galectin-3 inhibition reduces fibrotic scarring and promotes functional recovery after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galectin-3 contributes to acute cardiac dysfunction and toxicity by increasing oxidative stress and fibrosis in doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Galectin-3-IN-3 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3) is a β-galactoside-binding lectin implicated in a myriad of physiological and pathological processes, including inflammation, fibrosis, and cancer progression.[1][2][3][4] Its multifaceted role is attributed to its ability to interact with a wide range of glycoproteins on the cell surface and in the extracellular matrix, thereby modulating cell-cell and cell-matrix interactions.[1][5] The overexpression of Galectin-3 is associated with poor prognosis in various cancers and fibrotic diseases, making it a compelling therapeutic target.[6][7]
Galectin-3-IN-3 is a potent and selective small molecule inhibitor of Galectin-3. It is designed to competitively bind to the carbohydrate recognition domain (CRD) of Galectin-3, thereby preventing its interaction with endogenous glycan ligands. These application notes provide a comprehensive overview of the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of Galectin-3 activity.
Mechanism of Action of Galectin-3
Galectin-3 is the only chimeric member of the galectin family, featuring a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain that facilitates oligomerization.[8][9] Extracellular Galectin-3 can cross-link cell surface receptors, leading to the activation of downstream signaling pathways that regulate cellular processes such as proliferation, adhesion, and apoptosis.[8][10] this compound exerts its inhibitory effect by occupying the CRD, thus sterically hindering the binding of Galectin-3 to its natural glycan partners.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the key in vitro performance metrics of this compound in a competitive binding assay format, demonstrating its suitability for HTS applications.
| Parameter | Value | Assay Conditions |
| IC50 | 37 nM | Competitive ELISA with asialofetuin-coated plates |
| Ki | 25 nM | Calculated from IC50 using the Cheng-Prusoff equation |
| Z'-factor | 0.78 | 384-well format, 10 µM this compound as control |
| Solubility | >100 µM | In 1% DMSO/PBS buffer |
| Selectivity | >100-fold vs. Galectin-1 | Determined by similar competitive binding assays |
Experimental Protocols
High-Throughput Screening Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a robust and scalable competitive ELISA for the high-throughput screening of potential Galectin-3 inhibitors. The assay measures the ability of a test compound to inhibit the binding of biotinylated Galectin-3 to an immobilized glycoprotein ligand.
Materials and Reagents:
-
Recombinant Human Galectin-3 (carrier-free)
-
Biotinylated Recombinant Human Galectin-3
-
Asialofetuin (or other suitable glycoprotein ligand)
-
This compound (as a positive control)
-
96- or 384-well high-binding microplates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
Streptavidin-Horseradish Peroxidase (Streptavidin-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Procedure:
-
Plate Coating:
-
Coat the wells of a high-binding microplate with asialofetuin at a concentration of 10 µg/mL in PBS overnight at 4°C.
-
Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20).
-
Block the remaining protein-binding sites by incubating with Blocking Buffer (PBS containing 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Compound and Protein Incubation:
-
Prepare serial dilutions of test compounds and this compound (positive control) in Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate plate (compound plate), add the diluted compounds.
-
Add a fixed concentration of biotinylated Galectin-3 to each well of the compound plate and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
-
Transfer to Assay Plate:
-
Transfer the compound/biotinylated Galectin-3 mixture to the asialofetuin-coated and blocked assay plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
Add TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Galectin-3 signaling pathway and point of inhibition.
Caption: High-throughput screening workflow for Galectin-3 inhibitors.
References
- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Human galectin-3 selective and high affinity inhibitors. Present state and future perspectives. | Semantic Scholar [semanticscholar.org]
- 3. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3 - Wikipedia [en.wikipedia.org]
- 5. galectintherapeutics.com [galectintherapeutics.com]
- 6. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-3 as a novel biomarker for disease diagnosis and a target for therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin-3 N-terminal tail prolines modulate cell activity and glycan-mediated oligomerization/phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Galectin-3 Protein Modulates Cell Surface Expression and Activation of Vascular Endothelial Growth Factor Receptor 2 in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with Galectin-3-IN-3 in aqueous solutions
Welcome to the technical support center for Galectin-3-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent and selective Galectin-3 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth progress of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active inhibitor of Galectin-3 (Gal-3).[1] Galectin-3 is a β-galactoside-binding lectin involved in numerous biological processes, including cell adhesion, activation, growth, and differentiation.[2][3] By inhibiting Galectin-3, this compound can modulate various signaling pathways implicated in diseases such as cancer, inflammation, and fibrosis.[2][4]
Q2: What are the recommended solvents for dissolving this compound?
Q3: What is the known bioactivity of this compound?
This compound has been shown to be a potent inhibitor of both human and mouse Galectin-3, with IC50 values of 11 nM and 84 nM, respectively.[1]
Troubleshooting Guide: Solubility Issues
Researchers may encounter precipitation or incomplete dissolution of this compound when preparing aqueous solutions. The following guide provides a systematic approach to address these issues.
Problem 1: Precipitate forms when diluting the DMSO stock solution in aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The salt concentration in the buffer can also decrease the solubility of the compound.[5]
-
Solution Workflow:
Figure 1. Workflow for addressing precipitation issues.
Problem 2: The compound appears insoluble even at low concentrations.
-
Possible Cause: The inherent chemical properties of this compound may lead to poor aqueous solubility due to factors like molecular planarity and symmetry.[6]
-
Solutions:
-
Optimize Solvent Conditions: Experiment with different buffer systems and pH levels, as solubility can be pH-dependent.
-
Consider Formulation Strategies: For in vivo studies, formulation approaches such as the use of co-crystals or amorphous solid dispersions can enhance solubility and bioavailability.[7][8]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 590.00 g/mol | [1] |
| IC50 (human Gal-3) | 11 nM | [1] |
| IC50 (mouse Gal-3) | 84 nM | [1] |
| Oral Bioavailability (F) in mice | 40% | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution in Organic Solvent: Add the appropriate volume of 100% DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but caution should be exercised to prevent degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer to achieve the final working concentration. To minimize precipitation, it is advisable to add the stock solution to the buffer while vortexing.
-
Final Concentration of Organic Solvent: Ensure the final concentration of DMSO in your experimental setup is consistent across all conditions and is at a level that does not affect your assay (typically <0.5%).
Galectin-3 Signaling Pathways
Galectin-3 is a multifaceted protein that can influence several key signaling pathways within a cell. Its expression and localization (intracellular vs. extracellular) can lead to different cellular outcomes.[2][3][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galectin-3 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. galectintherapeutics.com [galectintherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. mch.estranky.sk [mch.estranky.sk]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Galectin-3-IN-3 Concentration for In Vitro Experiments
Welcome to the technical support center for Galectin-3-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of Galectin-3 (Gal-3).[1] Galectin-3 is a beta-galactoside-binding protein involved in numerous cellular processes, including cell growth, apoptosis, and immune responses.[2] By inhibiting Galectin-3, this compound can modulate these processes, making it a valuable tool for research in areas such as cancer, fibrosis, and inflammation.[2]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
Based on its IC50 values, a good starting point for dose-response experiments is to use a concentration range that brackets the IC50 for the species you are working with. The reported IC50 values for this compound are:
| Species | Target | IC50 Value |
| Human | hGal-3 | 84 nM |
| Mouse | mGal-3 | 11 nM |
Data sourced from MedChemExpress.[1]
We recommend performing a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10 µM) to determine the optimal effective concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is reported to be soluble in DMSO. For in vitro experiments, it is common practice to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentration. When preparing the final working solution, ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Store the DMSO stock solution at -20°C or -80°C for long-term storage. For daily use, a fresh dilution from the stock is recommended to ensure stability and activity. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Is this compound cytotoxic?
While specific cytotoxicity data for this compound is not widely available, it is crucial to determine the cytotoxic concentration (CC50) in your specific cell line. This can be achieved using a standard cytotoxicity assay, such as the MTT assay. A detailed protocol for this is provided in the "Experimental Protocols" section below. As a general guideline for small molecule inhibitors, concentrations exceeding 10 µM are more likely to cause non-specific or off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range, ensuring it covers the expected IC50 value for your system. |
| Inhibitor has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C for stock). | |
| Incorrect assay setup. | Review your experimental protocol. Ensure that the incubation times, cell density, and detection methods are appropriate for your assay. | |
| Low Galectin-3 expression in the cell line. | Confirm the expression of Galectin-3 in your chosen cell line using techniques like Western Blot or qPCR. | |
| High background or non-specific effects | Inhibitor concentration is too high. | Lower the concentration of this compound used. Determine the optimal non-toxic concentration range using a cytotoxicity assay. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is minimal (ideally ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). | |
| Off-target effects of the inhibitor. | Use appropriate negative controls and consider testing the inhibitor in a Galectin-3 knockout/knockdown cell line to confirm specificity. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments. |
| Inaccurate pipetting or dilutions. | Calibrate your pipettes regularly and prepare fresh serial dilutions for each experiment. | |
| Instability of the inhibitor in culture medium. | Prepare fresh dilutions of this compound in culture medium immediately before each experiment. Consider the stability of the compound over the duration of your assay. |
Experimental Protocols
Protocol: Determining Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the inhibitor concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
Signaling Pathways and Experimental Workflows
Galectin-3 Signaling Pathways
Galectin-3 is known to modulate several key signaling pathways involved in cell proliferation, survival, and differentiation. Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: Overview of Galectin-3's role in key signaling pathways.
Experimental Workflow for Optimizing this compound Concentration
Caption: Recommended workflow for optimizing this compound concentration.
Logical Relationship for Troubleshooting 'No Inhibitory Effect'
Caption: Troubleshooting logic for addressing a lack of inhibitory effect.
References
Technical Support Center: Minimizing Off-Target Effects of Galectin-3 Inhibitors in Cell Culture
Disclaimer: The specific inhibitor "Galectin-3-IN-3" is not widely documented in the scientific literature. This guide provides information and troubleshooting strategies based on the characteristics of other known Galectin-3 inhibitors. The principles and protocols outlined here are intended to serve as a general resource for researchers working with Galectin-3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Galectin-3 and what are its primary functions?
Galectin-3 is a versatile protein belonging to the galectin family of β-galactoside-binding lectins.[1] It is involved in a multitude of cellular processes, including cell growth, apoptosis, and immune responses.[1] Galectin-3 can be found in the cytoplasm, nucleus, and also secreted into the extracellular space, allowing it to mediate cell-cell and cell-matrix interactions.[2] Its dysregulation has been linked to several diseases, such as cancer, fibrosis, and cardiovascular conditions.[1]
Q2: How do Galectin-3 inhibitors generally work?
Galectin-3 inhibitors primarily function by targeting and blocking the activity of the Galectin-3 protein.[1] Many of these inhibitors are designed to bind to the carbohydrate recognition domain (CRD) of Galectin-3, which prevents Galectin-3 from interacting with glycoproteins and glycolipids on the cell surface.[1][2] By disrupting these interactions, the inhibitors can modulate various biological pathways involved in inflammation, fibrosis, and tumor progression.[1]
Q3: What are the potential off-target effects of Galectin-3 inhibitors in cell culture?
Potential off-target effects can include:
-
Cytotoxicity: Some inhibitors may induce cell death at higher concentrations, which may not be related to their Galectin-3 inhibitory activity. For instance, TD139 has been observed to reduce cell viability in a dose-dependent manner in certain thyroid cancer cell lines, while GB1107 showed cytotoxicity in a non-transformed thyroid follicular epithelial cell line at high concentrations.[3]
-
Cross-reactivity with other galectins: Due to structural similarities in the CRD among galectin family members, an inhibitor may not be entirely specific for Galectin-3. For example, TD139 exhibits a high affinity for Galectin-3 but also binds to Galectin-1, albeit with lower affinity.[4]
-
Alteration of unrelated signaling pathways: Some compounds, particularly those of natural origin like flavonoids, may have pleiotropic effects and influence multiple signaling pathways independent of Galectin-3 inhibition.[2]
-
Physical effects on cells: High concentrations of carbohydrate-based inhibitors may alter the osmolarity of the cell culture medium, potentially affecting cell health.
Q4: How can I minimize these potential off-target effects in my experiments?
To minimize off-target effects, consider the following strategies:
-
Dose-Response experiments: Always perform a dose-response curve to determine the optimal concentration of the inhibitor that provides maximal Galectin-3 inhibition with minimal cytotoxicity.
-
Use of appropriate controls:
-
Include a vehicle-only control (the solvent used to dissolve the inhibitor, e.g., DMSO).
-
Use a negative control compound that is structurally similar but inactive against Galectin-3.
-
If available, use a well-characterized Galectin-3 inhibitor with a known selectivity profile as a positive control.
-
Employ cell lines with varying levels of Galectin-3 expression, or use siRNA/CRISPR to create Galectin-3 knockout cells to confirm that the observed effects are Galectin-3 dependent.
-
-
Selectivity profiling: If possible, test the inhibitor against other common galectins (e.g., Galectin-1) to assess its selectivity.
-
Monitor cell morphology and viability: Regularly inspect your cells under a microscope for any signs of stress or death. Perform cell viability assays (e.g., MTT, CCK-8) in parallel with your functional assays.[3]
-
Shorten incubation times: Use the shortest incubation time necessary to achieve the desired effect to reduce the likelihood of long-term, off-target cellular responses.
Troubleshooting Guide
Problem: I'm observing significant cytotoxicity in my cell cultures.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to identify a non-toxic working concentration. Start with a wide range of concentrations and narrow down to the optimal one. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control at the same concentration. |
| Cell line is particularly sensitive. | Test the inhibitor on a non-transformed or different cell line to see if the cytotoxicity is cell-type specific. For example, Nthy-ori 3-1 cells were more vulnerable to GB1107 than some cancer cell lines.[3] |
| Inhibitor degradation. | Ensure proper storage of the inhibitor as recommended by the manufacturer. Degradation products may be toxic. Prepare fresh stock solutions regularly. |
Problem: The inhibitor is not showing the expected effect on Galectin-3-mediated processes.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too low. | Titrate the inhibitor to a higher concentration. Refer to published data for effective concentrations of similar inhibitors. |
| Incorrect experimental endpoint. | The chosen assay may not be sensitive to the effects of Galectin-3 inhibition in your specific cell model. Try alternative assays. For example, if a chemotaxis assay is negative, consider a haemagglutination assay.[5] |
| Low Galectin-3 expression in the cell model. | Confirm Galectin-3 expression in your cells at the protein level (e.g., by Western blot or flow cytometry). The inhibitory effect may be minimal in cells with low endogenous Galectin-3. |
| Inhibitor is inactive. | Verify the activity of your inhibitor. If possible, perform a direct binding assay or a simple functional assay like a haemagglutination inhibition assay. |
Quantitative Data Summary
Table 1: Binding Affinities of Common Galectin-3 Inhibitors
| Inhibitor | Target(s) | Binding Affinity (Kd or Ki) |
| Belapectin (GR-MD-02) | Galectin-3 | Ki of 2.8 µM[4] |
| TD139 | Galectin-3 | Kd of 68 nM[4] |
| Galectin-1 | Kd of 0.22 µM[4] | |
| Galectin-7 | Kd of 38 µM[4] | |
| Thiodigalactoside (TDG) | Galectin-1 | Kd of 24 µM[4] |
| Galectin-3 | Kd of 49 µM[4] |
Table 2: Effects of Galectin-3 Inhibitors on Cell Viability
| Inhibitor | Cell Line | Concentration | Treatment Duration | Effect on Viability |
| GB1107 | FTC-133, 8505C (Thyroid Cancer) | Up to 100 µM | 24-72h | No significant effect.[3] |
| Nthy-ori 3-1 (Thyroid Follicular Epithelial) | 100 µM | 24-72h | Reduced viability.[3] | |
| TD139 | FTC-133, 8505C (Thyroid Cancer) | 100 µM | 72h | 41-50% reduction.[3] |
| Nthy-ori 3-1 (Thyroid Follicular Epithelial) | Up to 100 µM | 24-72h | No significant effect.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8
This protocol is adapted from studies on thyroid cancer cells.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the Galectin-3 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Cell Invasion Assay using Matrigel-Coated Transwells
This protocol is based on methods used to assess the invasive capacity of thyroid cancer cells.[3]
-
Chamber Hydration: Rehydrate the Matrigel-coated inserts (8 µm pore size) of a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency, then serum-starve for 12-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium containing the Galectin-3 inhibitor or vehicle control.
-
Cell Seeding: Remove the rehydration medium from the inserts and seed 5 x 104 cells in 200 µL of the cell suspension into the upper chamber.
-
Chemoattractant: Add 500 µL of complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of invading cells in several random fields.
Visualizations
Caption: Simplified signaling pathway of extracellular Galectin-3 and the point of intervention for its inhibitors.
Caption: Experimental workflow for troubleshooting off-target effects of Galectin-3 inhibitors in cell culture.
References
- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Experiments with Galectin-3-IN-3
Welcome to the technical support center for Galectin-3-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in vitro and in vivo experiments with this potent Galectin-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active small molecule inhibitor of Galectin-3 (Gal-3).[1] Its primary mechanism of action is to bind to the carbohydrate recognition domain (CRD) of Gal-3, thereby preventing Gal-3 from interacting with its binding partners, which are various glycoproteins on the cell surface and in the extracellular matrix.[2] By inhibiting these interactions, this compound can modulate various cellular processes where Gal-3 plays a key role, such as inflammation, fibrosis, and cancer progression.[2][3]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound varies between species. The reported IC50 values are provided in the table below.
| Target | IC50 Value |
| Human Galectin-3 (hGal-3) | 84 nM |
| Murine Galectin-3 (mGal-3) | 11 nM |
| Human Galectin-1 (hGal-1) | 2720 nM |
| Human Galectin-9 (hGal-9) | 3530 nM |
| Data sourced from MedChemExpress.[1] |
Q3: How should I dissolve and store this compound?
A3: For optimal results and to minimize variability, proper handling of this compound is crucial. For in vitro experiments, it is recommended to dissolve this compound in DMSO to prepare a stock solution. For in vivo studies, the appropriate vehicle will depend on the specific experimental design and administration route. Always refer to the manufacturer's datasheet for specific solubility and storage instructions. In general, stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A: Several factors can contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Cellular Galectin-3 Expression: Confirm that your cell line expresses sufficient levels of Galectin-3. Expression levels can vary significantly between cell types. You can verify this by Western blot or qPCR.
-
Inhibitor Concentration and Incubation Time: The optimal concentration and incubation time can vary depending on the cell type and the specific biological process being studied. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay.
-
Compound Stability: Ensure that the inhibitor has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles. Degradation of the compound can lead to a loss of activity.
-
Presence of Serum: Components in serum may bind to this compound, reducing its effective concentration. Consider performing experiments in serum-free or reduced-serum media, if appropriate for your cell line.
-
Assay-Specific Considerations: The readout of your assay should be directly or indirectly linked to Galectin-3 activity. For example, if you are studying cell adhesion, ensure that the adhesion process in your model is indeed Galectin-3 dependent.
Issue 2: High Variability Between Replicates or Experiments
Q: My experimental results with this compound show high variability. How can I improve consistency?
A: High variability can be a significant challenge. Here are some strategies to improve the reproducibility of your experiments:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition for all experiments. Cellular responses can be highly sensitive to these parameters.
-
Precise Reagent Handling: Use calibrated pipettes and ensure thorough mixing of all solutions, including the final dilution of this compound in the culture medium.
-
Control for Biological Variability of Galectin-3: The expression and secretion of Galectin-3 can be influenced by various factors.[4] Studies have shown significant intra-individual variability of Galectin-3 levels.[5] It is important to include appropriate controls in every experiment to account for this inherent biological variability.
-
Automate Where Possible: For assays like high-throughput screening, using automated liquid handling can significantly reduce variability.
-
Statistical Analysis: Employ appropriate statistical methods to analyze your data and identify potential outliers.
Issue 3: Potential Off-Target Effects or Cytotoxicity
Q: I am concerned about potential off-target effects or cytotoxicity of this compound in my experiments. How can I address this?
A: It is essential to differentiate the specific inhibitory effects of this compound from non-specific effects or general cytotoxicity.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to determine the concentration range at which this compound is not cytotoxic to your cells.[6]
-
Negative Control Cell Line: If possible, use a Galectin-3 knockout or knockdown cell line as a negative control. In these cells, this compound should not elicit the same biological response, helping to confirm that the observed effect is on-target.
-
Rescue Experiment: If the inhibitory effect is due to blocking a specific Galectin-3-mediated pathway, it might be possible to "rescue" the phenotype by adding an excess of a downstream effector or a competitive ligand.
-
Selectivity Data: Refer to the selectivity profile of this compound. While it is highly selective for Galectin-3 over Galectin-1 and Galectin-9, it is always good practice to consider potential interactions with other galectins or proteins, especially at high concentrations.[1]
Experimental Protocols
Protocol 1: Western Blot for Galectin-3 Expression
This protocol outlines the basic steps for determining the expression level of Galectin-3 in your cell line of interest.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Galectin-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cell Adhesion Assay
This protocol provides a general framework for assessing the effect of this compound on cell adhesion, a process often mediated by Galectin-3.[6]
-
Plate Coating:
-
Coat a 96-well plate with an extracellular matrix protein (e.g., laminin or fibronectin) overnight at 4°C.
-
Wash the plate with PBS to remove any unbound protein.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Treatment:
-
Pre-treat your cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Seeding:
-
Seed the pre-treated cells onto the coated 96-well plate at a specific density.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the plate with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells with a dye such as crystal violet.
-
-
Quantification:
-
Solubilize the crystal violet with a solvent (e.g., 10% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) using a plate reader.
-
The absorbance is proportional to the number of adherent cells.
-
Diagrams
Caption: this compound inhibits the formation of Galectin-3 lattices on the cell surface.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. galectintherapeutics.com [galectintherapeutics.com]
- 4. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term biological variability of galectin-3 after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Galectin-3 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Galectin-3 inhibitors, exemplified here as "Galectin-3-IN-3," in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is Galectin-3 and why is it a target in cancer therapy?
Galectin-3 is a beta-galactoside-binding protein involved in a wide range of cellular processes, including cell growth, apoptosis, and immune responses.[1] In cancer, elevated expression of Galectin-3 is often associated with tumor progression, metastasis, and resistance to therapy.[1] It promotes cancer cell survival by inhibiting apoptosis and activating pro-survival signaling pathways.[2][3][4] Therefore, inhibiting Galectin-3 is a promising strategy to enhance the efficacy of cancer treatments.[1]
Q2: How do Galectin-3 inhibitors like "this compound" work?
Galectin-3 inhibitors function by binding to Galectin-3, primarily at its carbohydrate recognition domain (CRD), thereby preventing it from interacting with its binding partners on the cell surface and within the cell.[1] This disruption can inhibit downstream signaling pathways that promote cell survival and proliferation, and can also interfere with cell adhesion and migration.
Q3: My cancer cells are showing reduced sensitivity to this compound. What are the possible reasons?
Reduced sensitivity, or acquired resistance, to a Galectin-3 inhibitor can arise from several mechanisms within the cancer cells. These can be broadly categorized as:
-
Target-related alterations: While not yet specifically documented for Galectin-3 inhibitors, mutations in the LGALS3 gene (encoding Galectin-3) could potentially alter the drug binding site.
-
Activation of compensatory signaling pathways: Cancer cells can bypass the inhibition of Galectin-3 by upregulating alternative survival pathways.
-
Increased drug efflux: Cancer cells may increase the expression of transporter proteins that actively pump the inhibitor out of the cell.
-
Changes in the tumor microenvironment: Factors secreted by other cells in the tumor microenvironment could promote cancer cell survival despite Galectin-3 inhibition.
Troubleshooting Guide: Investigating and Overcoming Resistance
This guide provides a structured approach to troubleshooting resistance to this compound in your cancer cell line.
Problem 1: Decreased Cell Death (Apoptosis) in Response to this compound Treatment
Possible Cause 1.1: Upregulation of Anti-Apoptotic Proteins or Pro-Survival Signaling
Cancer cells may compensate for Galectin-3 inhibition by upregulating other anti-apoptotic proteins (e.g., Bcl-2 family members) or by activating pro-survival signaling pathways like PI3K/Akt or MAPK/ERK through Galectin-3 independent mechanisms.[2][3][4]
Troubleshooting Workflow:
References
- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides troubleshooting support for researchers encountering potential toxicity-related issues while working with Galectin-3 inhibitors in animal models. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observed unexpected inflammatory responses in our animal models after administering a Galectin-3 inhibitor. What could be the cause and how can we troubleshoot this?
A1: Unexpected inflammatory responses can be multifaceted. Galectin-3 has complex roles in regulating immune responses, and its inhibition can sometimes lead to paradoxical effects.[1][2] Here’s a step-by-step troubleshooting guide:
-
Re-evaluate Dosage and Administration: Ensure the dose and route of administration are consistent with established protocols or preliminary dose-finding studies. High concentrations of the inhibitor might lead to off-target effects.
-
Assess Compound Purity: Impurities in the inhibitor preparation could trigger an immune response. Verify the purity of your compound using methods like HPLC.
-
Analyze Inflammatory Markers: Measure a panel of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in serum or tissue homogenates to characterize the inflammatory profile.
-
Histopathological Examination: Perform histological analysis of key organs (liver, kidney, spleen, lungs) to identify signs of inflammation, such as immune cell infiltration.
-
Immune Cell Profiling: Use flow cytometry to analyze the populations of immune cells (e.g., macrophages, neutrophils, T-cells) in blood or affected tissues.[1] Inhibition of Galectin-3 can alter the behavior of these cells.[1]
Q2: Our animal models are showing signs of renal/hepatic toxicity (e.g., elevated serum biomarkers). How should we proceed?
A2: Renal and hepatic toxicity are potential concerns. Galectin-3 is implicated in fibrosis and tissue repair processes in these organs.[3][4][5]
-
Confirm with Biomarkers: Measure standard serum biomarkers for kidney function (Creatinine, BUN) and liver function (ALT, AST).[6]
-
Dose-Response Study: Conduct a dose-response study to determine if the toxicity is dose-dependent. A lower effective dose might mitigate these effects.
-
Histology: Examine tissue sections from the kidney and liver for signs of damage, such as necrosis, apoptosis, or fibrosis.
-
Consider the Animal Model: The underlying health of the animal model can influence susceptibility to toxicity. Ensure your control groups are healthy and properly matched.
-
Review Compound Metabolism: Investigate the metabolic profile of the Galectin-3 inhibitor. Metabolites could potentially be more toxic than the parent compound.
Q3: We are observing fibrotic changes in tissues where we expected an anti-fibrotic effect. What could explain this?
A3: This is a complex issue as Galectin-3's role in fibrosis is context-dependent.[7] While it's often pro-fibrotic, its inhibition might disrupt normal tissue repair processes.[4]
-
Timing of Inhibition: The timing of inhibitor administration in relation to the induced injury is crucial. Inhibiting Galectin-3 during the initial wound healing phase might impair proper tissue repair and lead to aberrant matrix deposition.[4]
-
TGF-β Signaling Pathway: Galectin-3 can modulate the TGF-β signaling pathway, a key regulator of fibrosis.[4][7] Analyze the expression and activation of key components of this pathway (e.g., Smad proteins) in your tissue samples.
-
Macrophage Polarization: Galectin-3 can influence macrophage polarization towards a pro-fibrotic (M2) phenotype.[4][7] Assess the macrophage phenotype in your tissues using markers like CD206 (M2) and CD86 (M1).
Data Presentation: Monitoring Toxicity Parameters
Structured tables are essential for tracking and comparing toxicity data across different experimental groups.
Table 1: Serum Biomarker Analysis
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Vehicle Control | 0 | ||||
| Inhibitor Low Dose | |||||
| Inhibitor Mid Dose | |||||
| Inhibitor High Dose | |||||
| Positive Control |
Table 2: Cytokine Profile in Serum (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-1β | IL-10 |
| Vehicle Control | ||||
| Inhibitor Low Dose | ||||
| Inhibitor Mid Dose | ||||
| Inhibitor High Dose | ||||
| Positive Control |
Experimental Protocols
Protocol 1: Histopathological Examination of Tissues
-
Tissue Collection: At the experimental endpoint, euthanize animals and collect target organs (liver, kidney, spleen, lungs, heart).
-
Fixation: Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and identification of inflammation, necrosis, and apoptosis.
-
Masson's Trichrome: To assess collagen deposition and fibrosis.
-
Sirius Red: For quantification of collagen fibers.
-
-
Microscopic Analysis: Examine stained sections under a light microscope. A board-certified veterinary pathologist should perform scoring of lesions.
Protocol 2: Flow Cytometric Analysis of Splenocytes
-
Spleen Collection: Aseptically remove the spleen and place it in ice-cold PBS.
-
Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining:
-
Wash cells with FACS buffer (PBS with 2% FBS).
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for T-cells (CD3, CD4, CD8), B-cells (B220), macrophages (F4/80, CD11b), and neutrophils (Ly6G).
-
For intracellular cytokine staining, stimulate cells with a mitogen (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining for intracellular cytokines.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo, FCS Express).
Visualizations
Caption: Simplified diagram of extracellular and intracellular Galectin-3 signaling pathways.
Caption: General experimental workflow for assessing toxicity of Galectin-3 inhibitors in animal models.
Caption: A decision tree for troubleshooting unexpected adverse events in animal models.
References
- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Unraveling the role of galectin-3 in cardiac pathology and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-3 contributes to acute cardiac dysfunction and toxicity by increasing oxidative stress and fibrosis in doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Interference of Galectin-3 Inhibitors in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential interference of Galectin-3 inhibitors, such as Galectin-3-IN-X, in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high background noise in our Galectin-3 ELISA after introducing Galectin-3-IN-X. What are the possible causes and solutions?
High background noise can obscure the specific signal in your ELISA. Several factors related to both Galectin-3 and the inhibitor can contribute to this issue.
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies or the inhibitor to the plate surface.
-
Antibody Concentration: The concentrations of the primary or secondary antibodies may be too high, leading to non-specific binding.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.
-
Inhibitor Properties: Galectin-3-IN-X itself might be "sticky" and non-specifically bind to the plate or other proteins.
-
Galectin-3 Aggregation: Galectin-3 has a tendency to form aggregates, especially at high concentrations, which can lead to non-specific binding and a higher background.[1][2]
Troubleshooting Table for High Background in Galectin-3 ELISA
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider adding a mild detergent like Tween-20 (0.05%) to the blocking and wash buffers.[3] |
| Primary/Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentrations. A secondary antibody-only control can help identify if the secondary antibody is the source of the high background.[3][4] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer. Ensure complete removal of buffer between each wash.[4] |
| Non-specific Binding of Galectin-3-IN-X | Include a control with only the inhibitor to assess its direct binding to the plate. Consider using a different plate type with a lower binding surface. If the inhibitor is hydrophobic, adding a non-ionic detergent to the assay buffer may help. |
| Galectin-3 Aggregation | Prepare fresh Galectin-3 solutions for each experiment and avoid repeated freeze-thaw cycles. Consider including a reducing agent like DTT in the sample buffer if disulfide bond formation is suspected to contribute to aggregation. Run Galectin-3 samples on a non-reducing SDS-PAGE and Western blot to check for aggregates. |
Q2: Our inhibitor, Galectin-3-IN-X, appears to have lower potency in cell-based assays compared to our biochemical binding assays. Why might this be the case?
Discrepancies between biochemical and cell-based assay results are common and can arise from several factors.
-
Cell Permeability: Galectin-3-IN-X may have poor cell membrane permeability, preventing it from reaching its intracellular target if applicable.[5]
-
Efflux Pumps: The inhibitor could be actively transported out of the cells by efflux pumps.
-
Off-Target Effects: In a complex cellular environment, the inhibitor might bind to other molecules, reducing its effective concentration available to inhibit Galectin-3.
-
Metabolism of the Inhibitor: Cells may metabolize and inactivate the inhibitor over the course of the experiment.
-
Presence of Endogenous Ligands: High concentrations of natural Galectin-3 ligands in the cell culture media or on the cell surface can compete with the inhibitor.
Troubleshooting Table for Low Potency in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | Assess the physicochemical properties of the inhibitor (e.g., LogP). If low permeability is suspected, consider modifying the compound to improve it or use cell lines with lower barrier function if appropriate for the study. |
| Efflux Pump Activity | Co-incubate with known efflux pump inhibitors to see if the potency of Galectin-3-IN-X increases. |
| Off-Target Binding | Perform target engagement studies to confirm that the inhibitor is binding to Galectin-3 within the cell. Consider using a labeled version of the inhibitor for visualization. |
| Inhibitor Metabolism | Analyze the stability of the inhibitor in cell culture media and cell lysates over time using techniques like LC-MS. |
| Competition with Endogenous Ligands | Wash cells thoroughly before adding the inhibitor. Consider using serum-free media for the duration of the inhibitor treatment, if tolerated by the cells. |
Q3: We are seeing inconsistent results in our Galectin-3 activity assays. What could be causing this variability?
Inconsistent results can be frustrating. The root cause often lies in the handling of reagents or the assay setup.
-
Reagent Variability: Inconsistent preparation of buffers, standards, and Galectin-3 can introduce variability. Galectin-3 is present in saliva, so contamination of reagents is a potential issue.[6]
-
Sample Handling: Forgetting to dilute serum or plasma samples, which have high endogenous levels of Galectin-3, can lead to results outside the linear range of the assay.[6]
-
Plate Reader Settings: Incorrect wavelength settings or a dirty plate reader can affect the accuracy of absorbance measurements.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can significantly impact results.
Troubleshooting Table for Inconsistent Assay Results
| Potential Cause | Recommended Solution |
| Reagent Contamination/Variability | Use personal protective equipment, including a face mask and gloves, when preparing and handling reagents for Galectin-3 assays.[6] Prepare fresh reagents for each experiment and use high-purity water. |
| Improper Sample Dilution | Always dilute serum and plasma samples as recommended by the assay manufacturer. A typical starting dilution is 1:2.[6] |
| Plate Reader Issues | Ensure the microplate reader is set to the correct wavelength (e.g., 450 nm for TMB substrate).[7] Clean the reader's optical components regularly. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using reverse pipetting for viscous solutions. |
Experimental Protocols
Protocol: Sandwich ELISA for Galectin-3 Quantification
This protocol provides a general framework for a sandwich ELISA to quantify Galectin-3 and can be adapted to test the effect of inhibitors like Galectin-3-IN-X.
-
Coating:
-
Dilute the capture antibody specific for Galectin-3 to the recommended concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from each well.
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.[7]
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the Galectin-3 standard in the assay diluent.
-
Prepare your samples. If using serum or plasma, a 1:2 dilution is recommended as a starting point.[6] If testing an inhibitor, pre-incubate Galectin-3 with different concentrations of Galectin-3-IN-X for a specified time before adding to the plate.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody specific for Galectin-3 in the assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Simplified overview of extracellular Galectin-3 signaling.
Caption: A logical workflow for troubleshooting high background in ELISA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ligand Induced Galectin-3 Protein Self-association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. pubcompare.ai [pubcompare.ai]
Validation & Comparative
The Efficacy of Galectin-3 Inhibition: A Comparative Analysis Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of small molecule inhibitors against Galectin-3, a key protein implicated in a range of diseases including fibrosis and cancer. The validation of this inhibitory activity is critically assessed using surface plasmon resonance (SPR), a powerful technique for real-time, label-free analysis of biomolecular interactions. This document offers a detailed look at the experimental data, protocols, and underlying biological pathways to aid in the evaluation and development of novel Galectin-3 targeted therapeutics.
Comparative Analysis of Galectin-3 Inhibitors
The development of potent and selective Galectin-3 inhibitors is a significant focus in drug discovery. Surface plasmon resonance is a preferred method for characterizing the binding affinity and kinetics of these inhibitors. Below is a summary of binding data for a selection of noteworthy Galectin-3 inhibitors, demonstrating the range of potencies achieved.
| Compound | Target | Assay | Kd (μM) | kon (M-1s-1) | koff (s-1) | Reference |
| 11b | Human Galectin-3 | FP | 0.037 | - | - | [1] |
| 11d (GB1211) | Human Galectin-3 | FP | 0.025 | - | - | [1] |
| 11b | Mouse Galectin-3 | FP | 1.8 | - | - | [1] |
| 11d (GB1211) | Mouse Galectin-3 | FP | 0.77 | - | - | [1] |
| Inhibitor 1 | Human Galectin-3 | FA | 0.002 | - | - | [2] |
| Inhibitor 2 | Human Galectin-3 | FA | 0.037 | - | - | [2] |
| Inhibitor 3 | Human Galectin-3 | FA | 0.036 | - | - | [2] |
Note: FP (Fluorescence Polarization) and FA (Fluorescence Anisotropy) are alternative biophysical assays for measuring binding affinity. While SPR provides kinetic data (kon and koff), these methods primarily determine the equilibrium dissociation constant (Kd). The data presented here showcases the high affinity of these compounds, with Kd values in the nanomolar range for human Galectin-3.
Experimental Protocol: Surface Plasmon Resonance Analysis of Galectin-3 Inhibitors
The following protocol outlines a typical workflow for assessing the binding of small molecule inhibitors to Galectin-3 using SPR.[3][4][5][6]
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Galectin-3
-
Small molecule inhibitors
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS with 0.05% Tween 20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
2. Immobilization of Galectin-3:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject recombinant Galectin-3 (typically at 10-50 µg/mL in immobilization buffer) over the activated surface. The protein will covalently bind to the surface via its primary amines.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
3. Binding Analysis:
-
Prepare a dilution series of the small molecule inhibitor in running buffer. A typical concentration range would span from sub-nanomolar to micromolar to adequately define the binding curve.
-
Inject the different concentrations of the inhibitor over the Galectin-3 and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection is replaced by running buffer.
-
After each injection cycle, regenerate the sensor surface to remove the bound inhibitor, typically with a short pulse of a low pH buffer or a specific regeneration solution, ensuring the immobilized Galectin-3 remains stable.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizing the Experimental Workflow and Biological Context
To better understand the experimental process and the biological relevance of inhibiting Galectin-3, the following diagrams are provided.
References
- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular and intracellular small-molecule galectin-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Galectin Binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative analysis of the selectivity profiles of different Galectin-3 inhibitors
A Comparative Guide to the Selectivity Profiles of Galectin-3 Inhibitors
This guide provides a detailed comparative analysis of various Galectin-3 inhibitors, focusing on their selectivity profiles. It is intended for researchers, scientists, and professionals in drug development who are targeting Galectin-3 for therapeutic intervention in diseases such as fibrosis, cancer, and inflammatory conditions.[1][2][3] The content herein summarizes quantitative binding data, details key experimental methodologies, and visualizes complex biological and experimental processes.
The Role of Galectin-3 in Cellular Signaling
Galectin-3 is a unique chimera-type galectin that participates in a wide array of biological processes, including cell adhesion, migration, proliferation, and apoptosis.[4][5] Its ability to bind to β-galactoside-containing glycans on the cell surface and extracellular matrix allows it to modulate critical signaling pathways.[6][7] Understanding these pathways is crucial for contextualizing the mechanism of action of its inhibitors. Key signaling cascades influenced by Galectin-3 include Ras/Raf/MEK/ERK, Wnt/β-catenin, and Notch signaling, which are pivotal in cancer progression and fibrosis.[7][8]
Figure 1: Simplified Galectin-3 signaling pathways.
Comparative Analysis of Galectin-3 Inhibitors
The development of potent and selective Galectin-3 inhibitors is a significant challenge due to the conserved nature of the carbohydrate-recognition domain (CRD) across the galectin family.[3][9] Inhibitors are broadly classified as carbohydrate-based (glycomimetics) and non-carbohydrate-based molecules.[10] Below is a comparison of several inhibitors based on their binding affinity and selectivity.
| Inhibitor | Type | Target | Kd (nM) | Selectivity Profile | Reference |
| TD139 (GB0139) | Thiodigalactoside | Galectin-3 | 68 | Also binds Galectin-1 (Kd 220 nM) | [11] |
| GB1107 | Monosaccharide | Galectin-3 | 37 | Good selectivity over other galectins | [11] |
| Inhibitor 1 | Small Molecule | Galectin-3 | 2 | High affinity for Galectin-1, though lower than for Galectin-3 | [12] |
| Inhibitor 2 | Small Molecule | Galectin-3 | 37 | Higher specificity for Galectin-3 vs. Galectin-1; lower vs. Galectin-4C | [12] |
| Inhibitor 3 | Small Molecule | Galectin-3 | 36 | High affinity for Galectin-1, though lower than for Galectin-3 | [12] |
| Compound 11d (GB1211) | Monogalactoside | Galectin-3 | - (IC50 = 220.3 nM) | >100-fold selective vs. other galectins, except Galectin-4C (2-4 fold) | [2][13] |
| 33DFTG | Small Molecule | Galectin-3 | ~14 | - | [14] |
| K2 / L2 | Non-carbohydrate | Galectin-3 | - | Binds to the canonical S-face of the CRD | [15] |
Experimental Protocols
The characterization of Galectin-3 inhibitors relies on a suite of biophysical and cell-based assays to determine binding affinity, kinetics, and functional activity.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a solution-based technique used to measure the binding of a small fluorescently labeled ligand (tracer) to a larger protein. The binding event slows the rotational motion of the tracer, increasing the polarization of emitted light.[16][17] A competitive FP assay is commonly used to determine the binding affinity (Kd) of unlabeled inhibitors.[18]
Methodology:
-
Tracer Selection: A fluorescently labeled ligand with known high affinity for Galectin-3 is selected. Fluorescein is a commonly used fluorophore.[16]
-
Assay Setup: A constant concentration of Galectin-3 and the fluorescent tracer are incubated in a microplate.
-
Competitive Binding: Serial dilutions of the test inhibitor are added to the wells. The inhibitor competes with the tracer for binding to Galectin-3.
-
Measurement: The plate is excited with polarized light, and the parallel and perpendicular components of the emitted fluorescence are measured by a plate reader.[19]
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the tracer by the inhibitor. The IC50 value (concentration of inhibitor that displaces 50% of the tracer) is calculated and can be converted to a Ki or Kd value.
Figure 2: Workflow for a competitive Fluorescence Polarization assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[20][21] It provides kinetic data (association rate, kon, and dissociation rate, koff) in addition to affinity (Kd).[18]
Methodology:
-
Chip Preparation: Galectin-3 (the ligand) is immobilized onto a sensor chip surface.[22][23]
-
Analyte Injection: A solution containing the inhibitor (the analyte) is flowed over the chip surface.
-
Binding Measurement: Binding of the inhibitor to the immobilized Galectin-3 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
Association Phase: The increase in RU over time during analyte injection reflects the binding process (kon).
-
Dissociation Phase: Buffer is flowed over the chip to wash away the analyte. The decrease in RU over time reflects the dissociation of the inhibitor-protein complex (koff).
-
Data Analysis: The sensorgram (a plot of RU vs. time) is fitted to a binding model to determine kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).
Figure 3: Workflow for a Surface Plasmon Resonance experiment.
Cell-Based Functional Assays
Cell-based assays are essential for evaluating an inhibitor's efficacy in a biological context. These assays measure the ability of an inhibitor to block a specific Galectin-3-mediated cellular function.
Example: Cell Adhesion Assay This assay measures the ability of an inhibitor to block Galectin-3-mediated cell adhesion to the extracellular matrix or other cells.
Methodology:
-
Plate Coating: Microplate wells are coated with Galectin-3.
-
Cell Seeding: A cell line that adheres to Galectin-3 (e.g., HT-29 human colon adenocarcinoma cells) is seeded into the wells.[24]
-
Inhibitor Treatment: The cells are incubated in the presence of varying concentrations of the Galectin-3 inhibitor.
-
Incubation & Washing: After incubation to allow for adhesion, non-adherent cells are washed away.
-
Quantification: The remaining adherent cells are quantified. This can be done using a colorimetric assay like the MTT or crystal violet assay, which measures cell viability or biomass.[24]
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value, representing the concentration of inhibitor required to inhibit 50% of cell adhesion.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Galectin-3 - Wikipedia [en.wikipedia.org]
- 5. Galectin-3 induces cell migration via a calcium-sensitive MAPK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Galectin-3 Roles in Neurogenesis, Inflammation and Neurological Diseases [mdpi.com]
- 9. Human galectin-3 selective and high affinity inhibitors. Present state and future perspectives. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galectin-3 Inhibition by a Small-Molecule Inhibitor Reduces Both Pathological Corneal Neovascularization and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Galectin Binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
- 24. researchgate.net [researchgate.net]
Cross-Validation of Galectin-3 Inhibition: A Comparative Guide for Researchers
A Note to Our Readers: Information regarding a specific compound designated "Galectin-3-IN-3" is not currently available in the public domain. Therefore, this guide provides a comparative framework using data from known potent and selective Galectin-3 inhibitors and contrasts their effects with findings from Galectin-3 knockout (KO) mouse models. This guide is intended to serve as a comprehensive template for researchers and drug development professionals to understand the cross-validation process for any novel Galectin-3 inhibitor.
Introduction to Galectin-3 and its Inhibition
Galectin-3 (Gal-3) is a versatile protein involved in a myriad of cellular processes, including inflammation, fibrosis, and cancer progression.[1][2][3] Its multifaceted role makes it a compelling therapeutic target for a range of diseases. Pharmacological inhibition of Gal-3 aims to mitigate its pathological effects. To rigorously validate the on-target efficacy and specificity of any new Gal-3 inhibitor, a direct comparison with a Galectin-3 knockout (KO) model is the gold standard. This guide provides a comparative analysis of the expected outcomes from a potent Galectin-3 inhibitor versus the established phenotype of Gal-3 KO mice, particularly in the contexts of fibrosis and inflammation.
Quantitative Data Comparison
The following table summarizes the anticipated effects of a selective Galectin-3 inhibitor in wild-type (WT) models compared to the observed phenotypes in Galectin-3 KO mice across various pathological conditions. This data is synthesized from multiple studies on Galectin-3 inhibition and knockout models.
| Parameter | Condition | Effect of Potent Galectin-3 Inhibitor in WT Model | Phenotype in Galectin-3 KO Model | References |
| Cardiac Fibrosis | Angiotensin II or Transverse Aortic Constriction | Attenuated cardiac fibrosis, reduced collagen deposition, and improved left ventricular function. | Protected from cardiac fibrosis and left ventricular dysfunction.[4][5] | [4][5] |
| Liver Fibrosis | Carbon Tetrachloride (CCl4) or Bile Duct Ligation | Reduced liver collagen content by approximately 35% at higher doses. | Significantly lower collagen and α-SMA expression in the liver.[6] | [6][7][8] |
| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) | Attenuated renal interstitial fibrosis. | Marked reduction of renal interstitial fibrosis.[6] | [6] |
| Lung Fibrosis | Bleomycin-induced | Reduced collagen deposition. | Reduced collagen deposition in the lungs.[9] | [9] |
| Inflammation | Thioglycollate-induced Peritonitis | Reduced leukocyte recruitment. | Significantly reduced peritoneal inflammatory responses.[10] | [10] |
| Wound Healing | Incisional Wounds | Increased tensile strength of wounds. | Altered wound healing response. | [11] |
| Tumor Growth & Metastasis | Various Cancer Models | Inhibition of tumor growth and metastasis. | Blocked or prevented metastasis in experimental models.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Cardiac Fibrosis Model
-
Animal Model: Wild-type and Galectin-3 KO mice (C57BL/6 background), 8-10 weeks old.
-
Induction of Fibrosis:
-
Angiotensin II (Ang II) Infusion: Ang II (2.5 µg/kg/day) is continuously infused for 14 days using subcutaneously implanted osmotic mini-pumps.
-
Transverse Aortic Constriction (TAC): Surgical constriction of the transverse aorta is performed to induce pressure overload.
-
-
Inhibitor Treatment: A selective Galectin-3 inhibitor is administered to a cohort of WT mice, typically starting a day before or on the day of the procedure, and continued for the duration of the experiment. Vehicle is administered to control groups of WT and KO mice.
-
Assessment of Cardiac Function: Echocardiography is performed at baseline and at the end of the study to measure parameters like left ventricular fractional shortening and ejection fraction.
-
Histological Analysis: Hearts are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).
-
Gene Expression Analysis: RNA is extracted from heart tissue to quantify the expression of fibrotic markers such as Collagen I, Collagen III, and α-SMA using RT-qPCR.
Cell Migration Assay (In Vitro)
-
Cell Line: HeLa cells or primary fibroblasts.
-
Experimental Setup:
-
A scratch is made on a confluent monolayer of cells in a culture plate.
-
Cells are then treated with a Galectin-3 inhibitor at various concentrations or vehicle control.
-
Recombinant Galectin-3 can be added to the media to stimulate migration.
-
-
Data Acquisition: Images of the scratch are captured at 0 and 24 hours.
-
Analysis: The area of the scratch is measured at both time points to quantify the extent of cell migration into the wound area.
Enzyme-Linked Immunosorbent Assay (ELISA) for Galectin-3
-
Sample Collection: Serum, plasma, or tissue homogenates are collected from experimental animals.
-
Protocol:
-
A microtiter plate is coated with a capture antibody specific for Galectin-3.
-
Samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the color development is measured using a plate reader at 450 nm.
-
-
Quantification: The concentration of Galectin-3 in the samples is determined by comparison to a standard curve.[12]
Visualizing Pathways and Workflows
Key Signaling Pathways Modulated by Galectin-3
Galectin-3 influences a variety of signaling pathways that are central to cell survival, proliferation, and inflammation. Understanding these pathways is key to interpreting the effects of its inhibition.
References
- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Galectin-3 - Wikipedia [en.wikipedia.org]
- 3. galectintherapeutics.com [galectintherapeutics.com]
- 4. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full-Length Galectin-3 Is Required for High Affinity Microbial Interactions and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Recombinant Galectin-3 for Cancer Studies [en.bio-protocol.org]
- 7. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Selective Myeloid Depletion of Galectin-3 Offers Protection Against Acute and Chronic Lung Injury [frontiersin.org]
- 10. Galectin-3: a positive regulator of leukocyte recruitment in the inflamed microcirculation.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human galectin-3: Molecular switch of gene expression in dermal fibroblasts in vitro and of skin collagen organization in open wounds and tensile strength in incisions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
A Comparative Guide to Next-Generation Galectin-3 Inhibition: Advantages of Selvigaltin (GB1211)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a wide array of pathological processes, including inflammation, fibrosis, and cancer. Its multifaceted role in disease progression has made it a compelling target for therapeutic intervention. First-generation inhibitors, such as Modified Citrus Pectin (MCP) and the polysaccharide GR-MD-02, paved the way for targeting Galectin-3 but were often hampered by low affinity, poor specificity, and a lack of oral bioavailability. Subsequent developments led to carbohydrate-based inhibitors like TD139 (GB0139), which offered higher affinity but still lacked oral availability, limiting their application primarily to inhaled administration for lung diseases.
This guide provides a comprehensive evaluation of the advantages of the next-generation, orally bioavailable Galectin-3 inhibitor, selvigaltin (GB1211) , in comparison to these first-generation alternatives. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to offer an objective resource for the scientific community.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance metrics of selvigaltin (GB1211) against representative first-generation Galectin-3 inhibitors.
| Table 1: Binding Affinity and Selectivity | ||||
| Inhibitor | Type | Binding Affinity (Kd) to human Galectin-3 | Selectivity | References |
| Selvigaltin (GB1211) | Next-Generation Small Molecule | 25 nM | >100-fold selective over most other galectins (2-4 fold over Galectin-4C) | [1] |
| TD139 (GB0139) | First-Generation Small Molecule | 36 nM | Selective for Galectin-3 over Galectin-1 (Kd = 2.2 µM) and Galectin-7 (Kd = 32 µM) | [2] |
| GR-MD-02 (Belapectin) | First-Generation Polysaccharide | Binds to Galectin-3; specific Kd not consistently reported due to complex binding | Binds to Galectin-3 and Galectin-1 | [3] |
| Modified Citrus Pectin (MCP) | First-Generation Polysaccharide | ~1151 nM (for RG-I-3A, a component) | Can bind to other galectins; selectivity is generally low | [4] |
| Table 2: Pharmacokinetics and In Vivo Efficacy | ||||
| Inhibitor | Oral Bioavailability | Animal Model | Key In Vivo Efficacy Findings | References |
| Selvigaltin (GB1211) | ~68% (mice) | CCl4-induced liver fibrosis (mice), Bleomycin-induced lung fibrosis (mice) | Reduced profibrotic gene expression and demonstrated anti-fibrotic activity. | [5] |
| TD139 (GB0139) | <1% (mice, rats) | Bleomycin-induced lung fibrosis (mice) | Administered via inhalation, it reduced total lung collagen. | [5][6] |
| GR-MD-02 (Belapectin) | Not orally bioavailable (administered intravenously) | Bleomycin-induced lung fibrosis (mice), NASH models | Reduced lung fibrosis and showed anti-fibrotic effects in liver models. | [7] |
| Modified Citrus Pectin (MCP) | Low, variable absorption of active fragments | CCl4-induced liver fibrosis (rats), experimental kidney injury (mice) | Attenuated liver fibrosis and was protective in experimental nephropathy. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the dissociation constant (Kd) of an inhibitor for Galectin-3.
-
Principle: The assay measures the change in the polarization of fluorescently labeled ligand upon binding to Galectin-3. A competitive inhibitor will displace the fluorescent ligand, leading to a decrease in polarization.
-
Materials:
-
Recombinant human Galectin-3
-
Fluorescently labeled Galectin-3 ligand (e.g., fluorescein-conjugated lactoside)
-
Test inhibitors (e.g., selvigaltin, TD139)
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
A solution of Galectin-3 and the fluorescent ligand is prepared at concentrations optimized for a stable, high polarization signal.
-
Serial dilutions of the test inhibitors are prepared.
-
The Galectin-3/fluorescent ligand mixture is added to the wells of the 384-well plate.
-
The serially diluted inhibitors are then added to the respective wells.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Fluorescence polarization is measured using the plate reader.
-
The data is analyzed using a suitable software to calculate the IC50, which is then converted to a Ki and subsequently the Kd value.
-
In Vitro TGF-β-Induced Fibroblast Activation Assay
This cell-based assay evaluates the functional ability of an inhibitor to block Galectin-3-mediated pro-fibrotic signaling.
-
Principle: Transforming Growth Factor-beta (TGF-β) is a potent inducer of fibroblast differentiation into myofibroblasts, a key event in fibrosis. Galectin-3 is known to potentiate TGF-β signaling. This assay measures the inhibition of myofibroblast activation markers in the presence of a Galectin-3 inhibitor.
-
Materials:
-
Human lung fibroblasts or other relevant fibroblast cell lines
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test inhibitors
-
Reagents for qPCR (primers for α-SMA, Collagen I) or Western blotting (antibodies for α-SMA, Collagen I)
-
-
Procedure:
-
Fibroblasts are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then serum-starved for 24 hours.
-
The cells are pre-incubated with various concentrations of the test inhibitor for 1-2 hours.
-
TGF-β1 (e.g., 10 ng/mL) is added to the wells to induce myofibroblast differentiation.
-
The cells are incubated for 24-48 hours.
-
Post-incubation, cells are lysed for RNA or protein extraction.
-
The expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and Collagen Type I is quantified by qPCR or Western blotting.
-
Bleomycin-Induced Lung Fibrosis Mouse Model
This in vivo model is a standard for evaluating the anti-fibrotic efficacy of therapeutic candidates.
-
Principle: Intratracheal administration of the cytotoxic agent bleomycin induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of idiopathic pulmonary fibrosis (IPF).
-
Materials:
-
C57BL/6 mice (or other susceptible strains)
-
Bleomycin sulfate
-
Test inhibitors (formulated for the appropriate route of administration)
-
Equipment for intratracheal instillation or oropharyngeal aspiration
-
-
Procedure:
-
Mice are anesthetized.
-
A single dose of bleomycin (e.g., 1.5-3 U/kg) in sterile saline is administered via intratracheal instillation or oropharyngeal aspiration. Control animals receive saline only.
-
Treatment with the test inhibitor (e.g., selvigaltin administered orally, TD139 via inhalation) is initiated at a specified time point post-bleomycin administration (e.g., day 7 for a therapeutic regimen).
-
The treatment is continued for a defined period (e.g., 14-21 days).
-
At the end of the study, mice are euthanized, and the lungs are harvested.
-
One lung lobe is typically used for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition), and the remaining lobes are used for biochemical analysis (e.g., hydroxyproline assay to quantify total collagen content).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Galectin-3 signaling in fibrosis.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion
The development of Galectin-3 inhibitors has significantly progressed from early-generation, poorly characterized polysaccharides to highly potent and specific small molecules. Selvigaltin (GB1211) represents a substantial advancement in the field, primarily due to its combination of high binding affinity, good selectivity, and, most critically, oral bioavailability. This key feature overcomes the major limitation of its predecessors, opening up the potential for systemic treatment of a wide range of fibrotic and inflammatory diseases beyond the lungs.
The experimental data clearly demonstrates that while first-generation inhibitors like TD139 show comparable in vitro potency, their poor pharmacokinetic properties severely restrict their therapeutic application. Natural product-based inhibitors such as MCP and GR-MD-02, while showing some efficacy in preclinical models, suffer from lower affinity and a lack of specificity, which may lead to off-target effects and require higher dosing.
For researchers and drug development professionals, the superior profile of selvigaltin (GB1211) makes it a much more promising candidate for clinical development for systemic diseases. The detailed protocols and comparative data provided in this guide are intended to support the continued investigation and development of next-generation Galectin-3 inhibitors, with the ultimate goal of bringing effective new therapies to patients.
References
- 1. dovepress.com [dovepress.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. Modified citrus pectin reduces galectin-3 expression and disease severity in experimental acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. galectintherapeutics.com [galectintherapeutics.com]
- 7. Randomised clinical study: GR-MD-02, a galectin-3 inhibitor, vs. placebo in patients having non-alcoholic steatohepatitis with advanced fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
independent validation of the reported IC50 values for Galectin-3-IN-3
An Independent Review of Galectin-3-IN-3 and Competing Inhibitors
For researchers and professionals in drug development, the rigorous, independent validation of reported inhibitor potencies is paramount. This guide provides a comparative analysis of the reported IC50 values for a designated Galectin-3 inhibitor, referred to herein as "Inhibitor 3", against other known Galectin-3 inhibitors. The data presented is compiled from published, peer-reviewed literature to ensure objectivity and reliability.
Comparative Analysis of Galectin-3 Inhibitor Potency
The inhibitory activities of several small-molecule compounds against Galectin-3 have been characterized using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters for comparing the potency of these inhibitors. A summary of these values for "Inhibitor 3" and its alternatives is presented below.
| Inhibitor Name/Reference | IC50 | Kd | Assay Method |
| Inhibitor 3 | 10 µM[1] | 36 nM[1] | Cell-based (inhibition of fluorescent Gal-3 binding)[1] / Fluorescence Anisotropy[1] |
| Inhibitor 1 (TD139) | 4 µM[1] | 2 nM[1] | Cell-based (inhibition of fluorescent Gal-3 binding)[1] / Fluorescence Anisotropy[1] |
| Inhibitor 2 | 8 µM[1] | 37 nM[1] | Cell-based (inhibition of fluorescent Gal-3 binding)[1] / Fluorescence Anisotropy[1] |
| GB1211 (Compound 11d) | 220.3 ± 92.0 nM[2][3] | - | Cell-based (inhibition of Gal-3 expression on THP-1 macrophages)[2][3] |
| Belapectin (GR-MD-02) | - | 2.8 µM (Ki)[4] | Not specified[4] |
| N-acetyllactosamine derivative | 4.4 µM[5] | - | Galectin-3 binding assay[5] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of experimental findings. Below are the protocols for the key assays used to determine the IC50 and Kd values cited in this guide.
Fluorescence Anisotropy (FA) Assay for Kd Determination
This biochemical assay measures the binding affinity between a Galectin-3 inhibitor and the Galectin-3 carbohydrate recognition domain (CRD).
-
Reagents and Preparation:
-
Recombinant human Galectin-3 CRD.
-
A fluorescently-labeled probe with known affinity for the Galectin-3 CRD.
-
Assay Buffer: A suitable buffer such as phosphate-buffered saline (PBS) or HEPES-buffered saline.
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
A fixed concentration of the fluorescent probe and Galectin-3 CRD are incubated together to form a complex.
-
Serial dilutions of the test inhibitor are added to the wells of a microplate containing the pre-formed complex.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence anisotropy/polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The decrease in fluorescence anisotropy as a function of inhibitor concentration is plotted.
-
The data is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The IC50 value is then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, which requires knowledge of the probe's Kd and concentration.
-
Cell-Based Assay for IC50 Determination
This assay format evaluates the ability of an inhibitor to block the binding of Galectin-3 to the surface of cells.
-
Cell Culture:
-
A suitable cell line expressing surface glycans to which Galectin-3 can bind (e.g., Chinese Hamster Ovary (CHO) cells) is cultured to an appropriate density.
-
-
Assay Procedure:
-
Cells are harvested and washed.
-
The cells are incubated with varying concentrations of the test inhibitor.
-
A fixed concentration of fluorescein-tagged Galectin-3 is then added to the cell suspension.
-
The mixture is incubated on ice to allow binding while minimizing endocytosis.
-
Following incubation, the cells are washed to remove unbound fluorescent Galectin-3.
-
The fluorescence intensity of the cell-bound Galectin-3 is measured using flow cytometry.
-
-
Data Analysis:
-
The geometric mean fluorescence intensity (GMFI) is determined for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to a control with no inhibitor.
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory constant of a Galectin-3 inhibitor.
Caption: Workflow for IC50/Kd determination of Galectin-3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vivo stability of Galectin-3-IN-3 with other known inhibitors
A comparative analysis of the in vivo stability and pharmacokinetic profiles of prominent Galectin-3 inhibitors. This guide provides researchers, scientists, and drug development professionals with a concise overview of key performance data, experimental methodologies, and the underlying signaling pathways of Galectin-3.
Introduction
Galectin-3 is a β-galactoside-binding lectin implicated in a myriad of physiological and pathological processes, including inflammation, fibrosis, and cancer progression. Its role as a therapeutic target has led to the development of numerous inhibitors. A critical parameter for the clinical success of these inhibitors is their in vivo stability, which dictates their dosing regimen, efficacy, and overall therapeutic potential.
This guide provides a comparative overview of the in vivo stability of several well-characterized Galectin-3 inhibitors. While information on "Galectin-3-IN-3" is not publicly available, this document focuses on other significant inhibitors, presenting their pharmacokinetic data, the experimental methods used to obtain this data, and the signaling pathways they modulate.
Comparative In Vivo Stability of Known Galectin-3 Inhibitors
The following table summarizes the available in vivo pharmacokinetic data for several key Galectin-3 inhibitors. These inhibitors represent different chemical classes and routes of administration, highlighting the diverse strategies being employed to target Galectin-3.
| Inhibitor | Chemical Class | Route of Administration | Species | Oral Bioavailability (F%) | Half-life (t½) |
| GB1211 (Selvigaltin) | Small Molecule (α-D-galactopyranoside) | Oral | Mouse | 68%[1] | - |
| Oral | Human | - | 11 - 16 hours | ||
| TD139 (GB0139) | Small Molecule (Thiodigalactoside) | Inhaled | Human | Not Applicable | 8 hours (plasma)[2][3] |
| GB1107 | Small Molecule (α-D-thiogalactoside) | Oral | Mouse | 75%[4] | 4.5 hours (intravenous)[4] |
| Belapectin (GR-MD-02) | Complex Carbohydrate (Polysaccharide) | Intravenous | Human | Not Applicable | Pharmacokinetics are dose-dependent with evidence of drug accumulation at higher doses.[5] |
Experimental Protocols
The determination of in vivo stability and pharmacokinetic profiles of Galectin-3 inhibitors involves a series of standardized preclinical and clinical studies. The following methodologies are representative of those used to generate the data presented in this guide.
Preclinical In Vivo Pharmacokinetic Studies in Animal Models (e.g., Mice)
These studies are crucial for the initial assessment of a drug candidate's behavior in a living organism.
-
Animal Model: Typically, studies are conducted in rodent models such as C57BL/6 mice.[1]
-
Drug Administration:
-
Intravenous (IV) Administration: The inhibitor is administered via the tail vein to determine its distribution, clearance, and half-life when 100% bioavailable.
-
Oral (PO) Administration: The inhibitor is administered by oral gavage to assess its oral bioavailability and absorption characteristics.
-
-
Blood Sampling: Blood samples are collected at multiple time points post-administration.
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the inhibitor is quantified using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
Oral Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration (F% = (AUC_oral / AUC_iv) x 100).
-
Clinical Pharmacokinetic Studies in Humans
Phase 1 clinical trials are designed to evaluate the safety, tolerability, and pharmacokinetics of a new drug in healthy human volunteers.
-
Study Design: These are often randomized, double-blind, placebo-controlled studies with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
Drug Administration: The inhibitor is administered to subjects, and blood and urine samples are collected at predefined intervals.
-
Bioanalysis: As in preclinical studies, drug concentrations in plasma and urine are measured using validated analytical methods like LC-MS/MS.
-
Pharmacokinetic and Safety Analysis: The data is used to determine the drug's pharmacokinetic profile in humans and to identify a safe dose range for further clinical development. Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[5]
Galectin-3 Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways influenced by Galectin-3 and a typical workflow for evaluating Galectin-3 inhibitors.
Caption: Key signaling pathways modulated by extracellular and intracellular Galectin-3.
Caption: A generalized workflow for the development of a Galectin-3 inhibitor.
References
- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-3 induces cell migration via a calcium-sensitive MAPK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Randomised clinical study: GR-MD-02, a galectin-3 inhibitor, vs. placebo in patients having non-alcoholic steatohepatitis with advanced fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Galectin-3-IN-3
Essential Safety and Handling of Galectin-3 Inhibitors
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Galectin-3 inhibitors, with a focus on operational and disposal plans. Since specific safety data for a compound designated "Galectin-3-IN-3" is not publicly available, this document outlines general procedures for potent, selective, small molecule Galectin-3 inhibitors used in research settings.
Personal Protective Equipment (PPE)
When handling Galectin-3 inhibitors, which are often provided as lyophilized powders or in solution, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or airborne powder. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. It is advisable to change gloves frequently and after any sign of contamination. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Dust mask (e.g., N95) or use of a chemical fume hood | Recommended when handling the compound in powdered form to avoid inhalation. Operations with volatile solvents should be done in a fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of Galectin-3 inhibitors and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the compound according to the manufacturer's instructions, which is typically at -20°C for lyophilized powders and solutions to ensure stability.
-
Keep the container tightly closed in a dry and well-ventilated place.
Preparation of Solutions:
-
For lyophilized powders, reconstitution should be performed carefully. To avoid generating dust, briefly centrifuge the vial before opening.
-
Use a suitable solvent as recommended by the supplier (e.g., DMSO).
-
When preparing stock solutions, work in a well-ventilated area or a chemical fume hood.
General Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Never pipette by mouth.
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure a safe work environment.
| Waste Type | Disposal Procedure |
| Unused Compound (Solid) | Dispose of as hazardous chemical waste in a properly labeled container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Solutions | Collect in a labeled, sealed container for hazardous waste. Do not pour down the drain. If the solvent is flammable, store the waste container in a flammable-liquids storage cabinet. |
| Contaminated Materials | Items such as pipette tips, tubes, and gloves that have come into contact with the Galectin-3 inhibitor should be collected in a designated hazardous waste container. |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container may be disposed of with regular laboratory glass or plastic waste, depending on institutional policies. |
Experimental Protocols
The following sections provide a detailed methodology for a representative in vitro experiment using a Galectin-3 inhibitor.
In Vitro Inhibition of Galectin-3 Induced Cell Activity
Objective: To assess the efficacy of a Galectin-3 inhibitor in preventing Galectin-3-mediated cellular responses, such as cell adhesion or cytokine secretion.
Materials:
-
Galectin-3 inhibitor (e.g., GB1107)[2]
-
Recombinant human Galectin-3
-
Relevant cell line (e.g., cancer cells, macrophages)
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., antibodies for ELISA, fluorescent dyes)
-
96-well plates
-
Standard laboratory equipment (incubator, centrifuge, plate reader)
Methodology:
-
Cell Culture: Culture the chosen cell line under standard conditions until they reach the desired confluency for the experiment.
-
Preparation of Reagents:
-
Prepare a stock solution of the Galectin-3 inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions of the inhibitor by diluting the stock solution in cell culture medium to the desired final concentrations.
-
Prepare a solution of recombinant Galectin-3 in cell culture medium.
-
-
Treatment:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-incubate the cells with various concentrations of the Galectin-3 inhibitor for a specified period (e.g., 1 hour).
-
Introduce recombinant Galectin-3 to the wells to stimulate the cells. Include appropriate controls (e.g., cells with no treatment, cells with Galectin-3 only, cells with inhibitor only).
-
-
Incubation: Incubate the plate for a period sufficient to observe the desired cellular response (e.g., 24 hours for cytokine secretion).
-
Assessment of Cellular Response:
-
Cell Adhesion Assay: If assessing adhesion, the plate may be coated with an extracellular matrix protein. After incubation, non-adherent cells are washed away, and the remaining adherent cells are quantified using a suitable method (e.g., crystal violet staining).
-
Cytokine Secretion Assay (ELISA): To measure cytokine secretion, collect the cell culture supernatant. Perform an ELISA for the cytokine of interest according to the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the results (e.g., absorbance readings from the ELISA).
-
Normalize the data to the control groups.
-
Plot the results as a dose-response curve to determine the inhibitory concentration (e.g., IC50) of the Galectin-3 inhibitor.
-
Visualizations
Galectin-3 Signaling Pathway in Fibrosis
Caption: Role of Galectin-3 in promoting tissue fibrosis.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for assessing a Galectin-3 inhibitor in vitro.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
